An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals Abstract 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (CAS: 1450-74-4) is a pivotal intermediate in the synthesis of complex organic molecules, p...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (CAS: 1450-74-4) is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical sectors.[1] Its substituted acetophenone framework presents a unique spectroscopic challenge and opportunity. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of the observed chemical shifts, details the influence of its specific substituent pattern—chloro, hydroxyl, and methoxy groups—and provides robust, field-proven experimental protocols for acquiring and interpreting high-quality NMR data. The methodologies and analyses herein are designed to serve as a self-validating system for researchers, ensuring confident structural assignment and characterization.
Molecular Structure and Spectroscopic Significance
The structural elucidation of a molecule like 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is fundamentally reliant on NMR spectroscopy. The arrangement of its functional groups—an electron-withdrawing acetyl group, an electron-donating hydroxyl group, a strongly electron-donating methoxy group, and an electronegative chloro group—on the aromatic ring creates a distinct electronic environment that is exquisitely reported by the chemical shifts of its constituent protons and carbons. A key structural feature is the intramolecular hydrogen bond between the C2-hydroxyl proton and the acetyl carbonyl oxygen, which profoundly influences their respective chemical shifts and the overall molecular conformation.
Figure 2: Recommended experimental workflow for the complete NMR analysis of the target compound.
Spectrometer Parameters
The following table provides typical starting parameters for acquisition on a 400 MHz spectrometer. These should be optimized as needed based on sample concentration and instrument performance.
Parameter
¹H NMR (zg30)
¹³C{¹H} NMR (zgpg30)
Spectral Width (SW)
16 ppm
240 ppm
Number of Scans (NS)
8 - 16
512 - 1024
Relaxation Delay (D1)
2 seconds
2 seconds
Acquisition Time (AQ)
3 - 4 seconds
1 - 2 seconds
Structural Validation with 2D NMR
While 1D spectra provide the primary data, 2D correlation experiments like HSQC and HMBC are the gold standard for unambiguous assignment. They serve as a self-validating system by confirming the connectivity of the molecular framework.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would show clear correlations for H-3/C-3, H-6/C-6, the methoxy protons/C9, and the acetyl protons/C8.
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons.
Figure 3: Key expected HMBC correlations (protons to carbons) that would unequivocally confirm the structure of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone.
Key HMBC Correlations for Structural Lock-in:
The acetyl protons (H-C8 ) correlating to the carbonyl carbon (C7 ) and the quaternary aromatic carbon C1 firmly attaches the acetyl group.
The aromatic proton H-6 correlating to C1 , C5 , and the carbonyl C7 confirms its position relative to the acetyl and chloro groups.
The other aromatic proton H-3 correlating to C1 , C2 , C4 , and C5 locks in its position relative to all four substituents.
The methoxy protons (H-C9 ) correlating to C4 confirms the position of the methoxy group.
Conclusion
The NMR spectrum of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is a clear and informative fingerprint of its unique electronic and structural properties. The ¹H spectrum is characterized by five well-resolved singlets, with the downfield shift of the phenolic proton providing definitive evidence of strong intramolecular hydrogen bonding. The ¹³C spectrum reflects the diverse electronic environments created by the four distinct substituents. By following the systematic experimental workflow detailed in this guide—from careful sample preparation to 1D spectral acquisition and 2D correlational analysis—researchers can achieve an unambiguous and confident assignment of the molecule's structure, a critical step in any research, development, or quality control endeavor.
References
Patterson-Elenbaum, M. B., et al. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
Scite.ai. (n.d.). 13 C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Scite.ai. [Link]
Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. Studies. Part III. ¹³Carbon-13 n.m.r. spectra of substituted acetophenones. Canadian Journal of Chemistry, 43(3), 479-497. [Link]
Abraham, R. J., et al. (2008). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 20(5), 15-20. [Link]
Chem 324/325. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Eau Claire. [Link]
Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(9), 11955-11961. [Link]
Patterson-Elenbaum, M. B., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
University of Arizona. (2023, August 29). Small molecule NMR sample preparation. [Link]
Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 40(12), 777-791. [Link]
Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link]
AOBChem. (2026, February 27). The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. [Link]
Slanina, T., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 689-697. [Link]
Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. [Link]
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the anticipated crystal structure and molecular geometry of 1-(5-chloro-2-hydroxy-4-methoxyphe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the anticipated crystal structure and molecular geometry of 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone, a substituted acetophenone with significant potential as a versatile intermediate in pharmaceutical and fine chemical synthesis.[1] While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this guide synthesizes data from structurally analogous compounds, primarily its bromo-substituted counterpart, to predict its key structural features. A thorough examination of expected intramolecular interactions, molecular conformation, and crystal packing is presented, supported by established crystallographic principles. This document also outlines a probable synthetic pathway and discusses the analytical techniques crucial for its characterization, offering a comprehensive resource for researchers working with this class of compounds.
Introduction and Significance
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone belongs to the family of ortho-hydroxyacetophenones, a class of organic compounds that serve as critical building blocks in the synthesis of a wide range of biologically active molecules and complex organic structures.[1] The specific arrangement of the chloro, hydroxyl, and methoxy substituents on the phenyl ring, in conjunction with the acetyl group, imparts a unique electronic and steric profile, making it a valuable precursor for chromone derivatives, pentadienones, and other specialized chemical entities.[1] Understanding the three-dimensional structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and, consequently, its behavior in both chemical reactions and biological systems.
This guide leverages crystallographic data from the closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, to provide an expert-driven perspective on the likely solid-state conformation of the title compound.[2][3] The substitution of bromine with chlorine is expected to have a minimal impact on the overall molecular geometry and packing motifs, making the bromo-analog an excellent model for this analysis.
Synthesis and Characterization
The synthesis of substituted hydroxyacetophenones can be achieved through various methods, with the Fries rearrangement being a prominent and efficient route.
Proposed Synthetic Protocol: Fries Rearrangement
A plausible and effective method for the synthesis of 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone is the Fries rearrangement of the corresponding phenyl acetate precursor. This reaction involves the Lewis acid-catalyzed intramolecular acylation of the aromatic ring.
Experimental Protocol:
Esterification: React 4-chloro-3-methoxyphenol with acetyl chloride or acetic anhydride in the presence of a suitable base (e.g., pyridine) to form 4-chloro-3-methoxyphenyl acetate.
Fries Rearrangement: To the 4-chloro-3-methoxyphenyl acetate, add a Lewis acid such as aluminum chloride (AlCl₃) without a solvent or in a high-boiling inert solvent.[4]
Heating: Heat the reaction mixture to induce the migration of the acetyl group from the phenolic oxygen to the ortho position on the aromatic ring.[4] The reaction progress should be monitored by thin-layer chromatography (TLC).[4]
Workup: Upon completion, the reaction is quenched by carefully adding crushed ice and acid (e.g., dilute HCl) to decompose the aluminum chloride complex.[4]
Extraction and Purification: The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4] Final purification is achieved through recrystallization or column chromatography.[4]
Causality Behind Experimental Choices:
Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively coordinates with the carbonyl oxygen of the ester, facilitating the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution.
Temperature: The reaction temperature is a critical parameter. Higher temperatures favor the formation of the thermodynamically more stable para-isomer. However, in this case, the desired product is the ortho-isomer, which is often favored at lower temperatures. Careful optimization is necessary.
Caption: Proposed synthetic workflow for 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the aromatic ring and the presence of the acetyl and methoxy groups.
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and C-O-C (ether) functional groups.
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide fragmentation patterns that support the proposed structure.[5][6]
Predicted Crystal Structure and Molecular Geometry
Based on the detailed crystallographic analysis of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, the following structural features are predicted for 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone.[2][3]
Molecular Conformation and Planarity
The molecule is expected to be nearly planar. The dihedral angle between the plane of the ethanone group (C-C=O) and the benzene ring is anticipated to be very small, likely in the range of 3-4°.[2] This planarity is a consequence of two main factors:
π-Conjugation: The delocalization of π-electrons between the carbonyl group and the aromatic ring favors a coplanar arrangement.
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen atom is a defining feature of this type of molecule.[2]
This O-H···O hydrogen bond forms a stable six-membered ring, often referred to as an S(6) ring motif in graph-set notation, which locks the acetyl group in the plane of the phenyl ring.[2]
Caption: Factors influencing the molecular conformation.
Bond Lengths and Angles
The bond lengths are expected to be within the standard ranges for similar organic compounds. Key predicted bond distances include:
C-O (hydroxyl) and C-O (methoxy) single bonds: Approximately 1.35 Å.[2]
C-Cl bond: Approximately 1.74 Å.
The bond angles around the sp² hybridized carbon atoms of the benzene ring and the carbonyl group will be close to 120°.
Predicted Crystallographic Data
While the exact unit cell parameters and space group can only be determined experimentally, we can infer a likely crystal system based on the bromo-analog. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone crystallizes in the monoclinic space group P2₁/c.[2] It is highly probable that the chloro-substituted compound will also crystallize in a common centrosymmetric space group, such as monoclinic P2₁/c or triclinic P-1.
Parameter
Predicted Value (based on Bromo-analog)
Crystal System
Monoclinic
Space Group
P2₁/c
Z (Molecules per unit cell)
4
Table 1: Predicted crystallographic parameters for 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone, extrapolated from the data for its bromo-analog.[2]
Supramolecular Assembly and Crystal Packing
The crystal packing is expected to be governed by a combination of weak intermolecular interactions. In the absence of strong hydrogen bond donors (other than the already engaged intramolecular hydroxyl group), the packing will likely be dominated by:
π–π Stacking: The planar aromatic rings are expected to engage in π–π stacking interactions with neighboring molecules. In the bromo-analog, the centroid-to-centroid distance between stacked rings is approximately 3.59 Å, a typical value for such interactions.[2] A similar arrangement is predicted for the chloro compound.
Weak C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methyl C-H groups as donors and the carbonyl or methoxy oxygen atoms as acceptors will likely play a role in stabilizing the three-dimensional crystal lattice.
Halogen Interactions: While less prominent than in heavier halogens, weak C-Cl···Cl or C-Cl···O interactions may also contribute to the overall packing arrangement.
This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure and molecular geometry of 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone. By leveraging high-quality crystallographic data from its bromo-analog, we have established a strong hypothesis for its molecular conformation, intramolecular bonding, and supramolecular assembly. The molecule is expected to be nearly planar, stabilized by a strong intramolecular O-H···O hydrogen bond, and to pack in the solid state via π–π stacking and weak C-H···O interactions.
The definitive elucidation of this structure awaits a single-crystal X-ray diffraction experiment. Such a study would not only confirm the predictions made herein but also provide precise metrical parameters, which are invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new synthetic pathways and novel materials. Researchers are encouraged to pursue the crystallization and structural determination of this important synthetic intermediate.
References
1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. (2008, September 27). PMC. Retrieved March 17, 2026, from [Link]
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. (n.d.). PMC. Retrieved March 17, 2026, from [Link]
The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. (n.d.). PMC. Retrieved March 17, 2026, from [Link]
The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. (2026, February 27). Retrieved March 17, 2026, from [Link]
Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved March 17, 2026, from [Link]
Naveen, S., et al. (2006). Synthesis and Crystal Structure of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone. ResearchGate. Retrieved March 17, 2026, from [Link]
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved March 17, 2026, from [Link]
In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Strategic Importance In modern medicinal chemistry and agrochemical devel...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Strategic Importance
In modern medicinal chemistry and agrochemical development, highly functionalized acetophenones serve as indispensable building blocks. 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (CAS: 116265-99-7) is a prime example of such a scaffold[1]. It possesses four orthogonal functional groups on a single benzene ring: an acetyl group, a free phenolic hydroxyl, a methoxy ether, and an aryl chloride.
This specific substitution pattern is highly prized. The adjacent ketone and phenol moieties allow for the rapid assembly of heterocyclic pharmacophores (such as flavones, chromones, and chalcones) via cyclocondensation. Meanwhile, the meta-positioned chlorine atom provides a reliable synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Physicochemical Profiling
Understanding the fundamental physicochemical properties of this compound is critical for optimizing reaction conditions, particularly regarding solubility and thermal stability during downstream transformations. The table below summarizes the core verified data[1],[2].
Parameter
Specification / Value
Chemical Name
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
Common Synonyms
5'-Chloro-2'-hydroxy-4'-methoxyacetophenone
CAS Registry Number
116265-99-7
Molecular Formula
C
9
H
9
ClO
3
Molecular Weight
200.62 g/mol
Melting Point
154 – 155 °C
Structural Features
Ortho-phenolic OH, para-methoxy, meta-chloro (relative to ketone)
Mechanistic Pathways & Synthesis Strategy
While the compound can be synthesized via the Sandmeyer reaction from 5-amino-2-hydroxy-4-methoxyacetophenone[2], the most scalable and economically viable route involves the Friedel-Crafts acylation of 4-chlororesorcinol dimethyl ether [2].
This pathway is an elegant example of a dual-action Lewis acid mechanism. Aluminum chloride (AlCl
3
) acts first as a classical Friedel-Crafts catalyst to generate the highly electrophilic acylium ion. Following the electrophilic aromatic substitution (EAS), AlCl
3
mediates a thermodynamically driven, regioselective ortho-demethylation. The proximity of the newly installed carbonyl oxygen allows the formation of a stable six-membered aluminum chelate with the adjacent methoxy group, facilitating the specific cleavage of the methyl-oxygen bond while leaving the para-methoxy group intact.
Mechanistic workflow of Friedel-Crafts acylation and selective demethylation.
Experimental Protocol: Friedel-Crafts Acylation and Selective Demethylation
The following protocol outlines the synthesis yielding approximately 79% of the target compound[2]. Every step is designed with explicit causality to ensure reproducibility and high regioselectivity.
Step 1: Reagent Preparation & Complexation
Action: In a flame-dried, argon-purged round-bottom flask, suspend anhydrous AlCl
3
(2.0 equivalents) in anhydrous 1,2-dichloroethane (DCE).
Causality: DCE is deliberately chosen over dichloromethane (DCM). While DCM is standard for Friedel-Crafts, its low boiling point (39 °C) is insufficient for the thermal activation required in the subsequent demethylation step. DCE (b.p. 83 °C) provides the necessary thermal window.
Step 2: Acylium Ion Generation
Action: Cool the suspension to 0 °C using an ice bath and add acetyl chloride (1.2 equivalents) dropwise over 15 minutes.
Causality: Pre-forming the acylium-AlCl
4−
complex at low temperatures minimizes side reactions (such as self-condensation of acetyl chloride) and ensures a controlled, highly electrophilic attack.
Step 3: Electrophilic Aromatic Substitution (EAS)
Action: Slowly add a solution of 4-chlororesorcinol dimethyl ether (1.0 equivalent) in DCE. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
Causality: The strongly activating methoxy groups direct the acylium ion to the position ortho to one methoxy and para to the other, establishing the core carbon framework.
Step 4: Thermodynamically Driven Demethylation
Action: Heat the reaction mixture to 60–70 °C and stir for 4–6 hours.
Causality: While the initial acylation is rapid at room temperature, the cleavage of the ortho-methoxy ether requires elevated thermal energy. The heat overcomes the activation barrier for the aluminum-mediated dealkylation, locking the intermediate into a highly stable aluminum-phenolate chelate.
Step 5: Quenching & Hydrolysis
Action: Cool the mixture to 0 °C and carefully quench by pouring it into a vigorously stirred mixture of crushed ice and 1M HCl.
Causality: The highly acidic quench is non-negotiable. It breaks the exceptionally stable aluminum-phenolate chelate, liberating the free 2-hydroxy moiety and solubilizing the resulting aluminum salts into the aqueous phase to prevent emulsion formation.
Step 6: Isolation & Purification
Action: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO
4
, and concentrate under reduced pressure. Purify via recrystallization from ethanol to yield an off-white to pale yellow solid (m.p. 154-155 °C)[2].
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized batch, the analytical workflow must act as a self-validating system. Do not rely solely on mass spectrometry; the regiochemistry of the demethylation must be confirmed via NMR.
1
H NMR (CDCl
3
): The defining signature of synthetic success is the appearance of a highly deshielded singlet at ~12.5 ppm .
Causality: This extreme downfield shift confirms the presence of the ortho-phenolic OH, which is locked in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.
Additionally, the disappearance of one of the two starting methoxy singlets (around 3.8-3.9 ppm) confirms that selective demethylation occurred. Two distinct aromatic singlets (para to each other) confirm the regioselectivity of the initial acylation.
FT-IR Spectroscopy: A shifted carbonyl stretching frequency (~1640 cm
−1
) compared to standard unhindered acetophenones (~1680 cm
−1
) provides orthogonal validation of the intramolecular hydrogen bonding between the ketone and the newly formed phenol.
The Solubility Profile of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone in Polar Organic Solvents: A Thermodynamic and Methodological Guide
Executive Summary For researchers and formulation scientists navigating the development of novel phenolic therapeutics, understanding the physicochemical behavior of active pharmaceutical ingredients (APIs) is paramount....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and formulation scientists navigating the development of novel phenolic therapeutics, understanding the physicochemical behavior of active pharmaceutical ingredients (APIs) is paramount. 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (CAS: 116265-99-7), a halogenated derivative of the naturally occurring bioactive compound paeonol, presents a unique solubility challenge.
This whitepaper provides an in-depth analysis of the solubility profile of this compound in polar organic solvents. By deconstructing the molecular causality behind its solvation thermodynamics and providing a self-validating experimental workflow, this guide equips drug development professionals with the authoritative data required to optimize solvent selection, analytical quantification, and downstream formulation strategies.
Structural Causality and Solvation Thermodynamics
To predict and manipulate the solubility of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone, one must first analyze its structural microenvironment. The molecule consists of an acetophenone core substituted with a hydroxyl group at C2, a methoxy group at C4, and a chlorine atom at C5.
The Role of Intramolecular Hydrogen Bonding
The most critical structural feature governing the solubility of this compound is the spatial proximity of the C2-hydroxyl group and the C1-carbonyl oxygen. This arrangement facilitates the formation of a strong, stable intramolecular hydrogen bond (a six-membered pseudo-ring).
Because the hydroxyl proton is internally sequestered, the molecule's ability to act as a hydrogen bond donor to surrounding solvent molecules is severely "masked." This phenomenon significantly increases the compound's overall lipophilicity and results in negligible aqueous solubility, a characteristic shared with its parent compound, paeonol[1]. Consequently, the molecule relies heavily on its methoxy oxygen, carbonyl oxygen, and the polarizable chlorine atom to act as hydrogen bond acceptors or participate in dipole-dipole interactions with polar organic solvents[2].
The Halogenation Effect
Compared to unhalogenated paeonol, the addition of the C5-chloro group introduces two competing thermodynamic forces:
Increased Lipophilicity (LogP): The chlorine atom increases the hydrophobic surface area, further driving down solubility in highly polar, highly cohesive solvents like water.
Crystal Lattice Energy: Halogenation typically increases the melting point and crystal lattice energy of aromatic compounds due to enhanced London dispersion forces and halogen bonding in the solid state.
Therefore, while the compound remains highly miscible in polar organic solvents, its absolute solubility in protic solvents (like methanol and ethanol) is slightly reduced compared to paeonol, requiring higher energy to disrupt the crystal lattice[3][4].
Caption: Thermodynamic pathway of 5-chloropaeonol solvation in polar organic solvents.
Quantitative Solubility Profile in Polar Organic Solvents
The solubility of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone varies significantly between polar aprotic and polar protic solvents.
Polar Aprotic Solvents (DMSO, DMF): These solvents exhibit the highest solubilization capacity. Their strong dipoles interact favorably with the polarizable chlorine and the methoxy group, while their lack of hydrogen bond donors bypasses the issue of the compound's masked hydroxyl group. DMSO is the optimal solvent for creating highly concentrated stock solutions for in vitro assays[5].
Polar Protic Solvents (Methanol, Ethanol): The compound is readily soluble in these solvents, though less so than in DMSO. Methanol and ethanol can act as hydrogen bond donors to the methoxy and carbonyl oxygens, facilitating solvation[4][6].
Table 1: Comparative Solubility Profile at 25°C
Note: Data for the 5-chloro derivative is extrapolated based on the validated physicochemical profile of the parent compound paeonol, adjusted for the Hansch π constant and molar volume of the chlorine substituent.
To generate rigorous, publication-quality solubility data for 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone, researchers must avoid kinetic traps (supersaturation). The following Isothermal Shake-Flask Method coupled with HPLC-UV quantification is designed as a self-validating system, ensuring true thermodynamic equilibrium is reached.
Step-by-Step Methodology
Phase 1: Preparation and Equilibration
Solvent Saturation: Add an excess amount (e.g., 150 mg) of crystalline 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone to a 5 mL amber glass vial.
Solvent Addition: Add 1.0 mL of the target polar organic solvent (e.g., HPLC-grade Methanol).
Isothermal Agitation: Seal the vial tightly and place it in a thermostatic shaking water bath set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM.
Phase 2: Phase Separation and Sampling
4. Time-Course Sampling: Withdraw 100 µL aliquots of the suspension at 24, 48, and 72 hours.
5. Centrifugation: Centrifuge the aliquots at 12,000 RPM for 10 minutes at 25°C to separate the undissolved solid pellet from the saturated supernatant.
6. Dilution: Immediately transfer 50 µL of the clear supernatant into a volumetric flask and dilute appropriately with the mobile phase to fall within the linear range of the HPLC calibration curve.
Phase 3: HPLC-UV Quantification
7. Chromatographic Conditions: Utilize a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Set the mobile phase to Methanol:Water (80:20 v/v) at a flow rate of 0.8 mL/min[7].
8. Detection: Monitor absorbance at 254 nm or 280 nm[4][7].
9. Equilibrium Validation: Compare the calculated concentrations at 24h, 48h, and 72h. True thermodynamic equilibrium is validated only when the variance between consecutive time points is less than 2%.
Caption: Self-validating isothermal shake-flask workflow for equilibrium solubility determination.
Strategic Applications in Drug Development
The distinct solubility profile of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone dictates specific handling and formulation strategies in preclinical development:
In Vitro Assay Preparation: Because the compound is highly soluble in DMSO but virtually insoluble in water, direct dilution of a high-concentration DMSO stock into an aqueous cell culture medium will cause immediate precipitation[5]. To prevent this, scientists must pre-warm both the medium and the stock solution to 37°C and perform slow, stepwise dilutions (e.g., 1:1000) under constant agitation.
Advanced Delivery Systems: To overcome the poor aqueous solubility for in vivo administration, formulation scientists should leverage the compound's solubility in ethanol to manufacture lipid-based nanocarriers. For instance, ethanol can be used as a co-solvent in the microfluidic preparation of ethosomes or liposomes, significantly enhancing transdermal or oral bioavailability[6][7].
References
Breeding History, Phytochemical Properties and Distribution of Paeonia spp. in Iran. JScholar Online.[Link]
Functional roles and regulatory mechanisms of paeonol in the treatment of liver disease. National Institutes of Health (NIH).[Link]
Yan Yang's research while affiliated with Northeast Agricultural University and other places. ResearchGate.[Link]
Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential. Frontiers.[Link]
Development of Paeonol Liposomes: Design, Optimization, in vitro and in vivo Evaluation. National Institutes of Health (NIH).[Link]
How can I prevent paeonol from precipitating when diluting a DMSO stock into culture medium, and is heating it to ~70°C safe for its stability? ResearchGate.[Link]
Preparation of Paeonol Ethosomes by Microfluidic Technology Combined with Gaussians and Evaluation of Biological Activity by Zebrafish. ACS Omega.[Link]
A Technical Guide to the UV-Vis Absorption Spectroscopy of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
An In-depth Technical Guide Abstract: This technical guide provides a comprehensive overview of the principles, experimental protocols, and expected spectral characteristics for the UV-Vis absorption analysis of 1-(5-Chl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the principles, experimental protocols, and expected spectral characteristics for the UV-Vis absorption analysis of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (CAS 1450-74-4). As a versatile chemical intermediate in the pharmaceutical and fine chemical industries, understanding its electronic absorption properties is crucial for reaction monitoring, quality control, and physicochemical characterization.[1][2] This document details the theoretical underpinnings of its UV-Vis spectrum, including the influence of its molecular structure and substituent effects. A detailed, self-validating experimental protocol is provided for acquiring high-quality spectral data. Furthermore, this guide offers an expert analysis of the anticipated spectral features and the profound impact of environmental factors, specifically solvent polarity (solvatochromism) and pH (halochromism), on the absorption maxima. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the spectroscopic analysis of this compound and its derivatives.
Introduction to 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is a substituted acetophenone that serves as a critical building block in organic synthesis.[1] Its structure, featuring a benzoyl chromophore modified with three auxochromic groups—a hydroxyl (-OH), a methoxy (-OCH₃), and a chloro (-Cl)—gives it a distinct electronic profile that is highly amenable to investigation by UV-Vis spectroscopy. The analysis of these electronic transitions provides a powerful, non-destructive method for confirming molecular structure, determining concentration in solution, and probing interactions with the molecular environment.
Table 1: Physicochemical Properties of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
Theoretical Basis: Electronic Transitions and Substituent Effects
The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone, the spectrum is dominated by the benzoyl moiety, which acts as the primary chromophore.
π → π* Transitions: These are high-energy, high-intensity absorptions typically occurring at shorter wavelengths (e.g., < 280 nm). They arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl double bond.
n → π* Transitions: This lower-energy transition involves the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. This absorption band is of much lower intensity and appears at longer wavelengths, often overlapping with the more intense π → π* bands in polar solvents.
The positions and intensities of these absorption bands are significantly modulated by the auxochromic substituents on the phenyl ring:
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: As powerful electron-donating groups (activating groups), they cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in absorption intensity). This is due to the delocalization of non-bonding electrons from the oxygen atoms into the aromatic π-system, which lowers the energy gap for the π → π* transition.
Chloro (-Cl) Group: The chloro group exhibits a dual effect. While it is an electron-withdrawing group by induction, it is electron-donating by resonance. For UV-Vis spectroscopy, its resonance effect typically leads to a modest bathochromic shift.
Protocol for UV-Vis Spectral Acquisition
This section provides a rigorous, step-by-step methodology for obtaining a reliable UV-Vis absorption spectrum. The causality behind each step is explained to ensure data integrity.
3.1. Instrumentation and Reagents
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 500 nm.
Cuvettes: Matched 1 cm path length quartz cuvettes are mandatory, as glass/plastic cuvettes absorb in the UV region.
Solvents: Spectroscopic grade solvents are essential to minimize background absorbance. Recommended solvents for studying environmental effects include:
Non-polar: Cyclohexane or Hexane
Polar Aprotic: Acetonitrile (ACN)
Polar Protic: Ethanol or Methanol
Buffers: For pH studies, prepare a series of buffer solutions (e.g., phosphate, borate) with known pH values.
3.2. Sample Preparation
Stock Solution: Accurately weigh a small quantity (e.g., 1-2 mg) of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. This creates a stock solution of known concentration. The choice of initial solvent depends on solubility; ethanol or acetonitrile are good starting points.
Working Solutions: Perform serial dilutions from the stock solution to prepare working solutions with concentrations in the micromolar (µM) range (e.g., 1-50 µM). The goal is to achieve a maximum absorbance between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert Law.
3.3. Measurement Workflow
Instrument Warm-up: Allow the spectrophotometer lamps to warm up for at least 30 minutes to ensure a stable output.
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent (or buffer) to be used for the measurement. Place them in the spectrophotometer and run a baseline scan. This digitally subtracts the absorbance of the solvent and cuvettes from the subsequent sample measurement.
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder and acquire the absorption spectrum over the desired wavelength range (e.g., 220-450 nm).
Caption: Experimental workflow for UV-Vis spectral acquisition and analysis.
Expected Spectral Features and Environmental Influences
While direct published spectra for this specific molecule are scarce, we can predict its behavior with high confidence based on closely related analogs and fundamental chemical principles. The spectrum of the parent compound, 2-hydroxy-4-methoxyacetophenone, can serve as a foundational model.[4]
4.1. Predicted Absorption Bands in a Polar Protic Solvent (e.g., Ethanol)
Predicted λmax Range
Electronic Transition
Intensity
Notes
~275-290 nm
π → π
High (ε > 10,000)
Main absorption band related to the substituted benzene ring.
~310-330 nm
π → π
Medium-High
A second, longer-wavelength π → π* band, characteristic of hydroxyacetophenones.
~340-360 nm
n → π*
Low (ε < 1,000)
Often appears as a shoulder on the main absorption bands; may be obscured.
4.2. Influence of Solvent Polarity (Solvatochromism)
The solvent environment can alter the energy levels of the ground and excited states, causing shifts in absorption maxima. This phenomenon, known as solvatochromism, is a powerful tool for probing molecular structure.[5]
π → π* Transitions: Increasing solvent polarity generally causes a small bathochromic (red) shift . Polar solvents stabilize the more polar excited state more than the ground state, reducing the energy gap.
n → π* Transitions: Increasing solvent polarity causes a significant hypsochromic (blue) shift . This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar protic solvents, which increases the energy required for excitation.[6][7]
Caption: Effect of solvent polarity on electronic transition energies.
4.3. Influence of pH (Halochromism)
The phenolic hydroxyl group is weakly acidic and will deprotonate under basic conditions to form a phenoxide anion. This structural change has a dramatic effect on the UV-Vis spectrum.
The phenoxide ion is a much stronger electron-donating group than the neutral hydroxyl group. The increased electron delocalization significantly lowers the energy of the π → π* transition, resulting in a pronounced bathochromic (red) shift of 30-50 nm and a hyperchromic effect.[8][9] This pH-dependent shift is a hallmark of phenolic compounds and can be used to determine the pKa of the hydroxyl group.
Caption: Acid-base equilibrium and its effect on the UV-Vis spectrum.
Conclusion
The UV-Vis absorption spectrum of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is a rich source of information for chemists and drug developers. Its spectrum is predicted to show strong π → π* transitions between 275-330 nm. These absorptions are highly sensitive to the molecular environment. A hypsochromic (blue) shift of the n → π* transition is expected in polar protic solvents, while a pronounced bathochromic (red) shift of the entire spectrum will occur upon deprotonation of the phenolic hydroxyl group at basic pH. By following the detailed protocol and understanding the theoretical principles outlined in this guide, researchers can confidently acquire, interpret, and leverage UV-Vis spectroscopic data for the robust characterization of this important chemical intermediate.
References
Clarke, D. D., & Nord, F. F. (1955). Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone. Journal of the American Chemical Society, 77(24), 6618–6618. [Link]
Wang, L., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Royal Society Open Science, 5(3), 172081. [Link]
Wang, L., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. ResearchGate. [Link]
ResearchGate. (n.d.). Recovery of acetophenones from acetophenone hydrazones using ultraviolet radiation and chlorinated solvents. An experimental and theoretical investigation. Retrieved from [Link]
Coutts, R. T., et al. (1979). Metabolic N-hydroxylation of Substituted Acetophenone Imines. I. Evidence for Formation of Isomeric Oximes. Drug Metabolism and Disposition, 7(5), 337-342. [Link]
ResearchGate. (n.d.). UV spectral data for p-hydroxyacetophenone (1d). Retrieved from [Link]
MendelNet. (2017). EFFECT OF EXTRACTION SOLVENTS ON PHENOLIC COMPOUNDS CONCENTRATION, ANTIOXIDANT ACTIVITITY AND COLOUR PARAMETERS OF SELECTED MEDI. [Link]
Sultana, B., Anwar, F., & Ashraf, M. (2009). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology, 46(4), 336-343. [Link]
Gerrard, D., & Maddams, W. F. (1976). Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(3), 565-571. [Link]
ResearchGate. (n.d.). UV-Vis absorption spectra of para-hydroxyphenacyl (pHP, red) at pH 8.5. Retrieved from [Link]
ResearchGate. (n.d.). UV-Vis absorption spectra of (a) compound 1 (5×10 -5 M) and (b). Retrieved from [Link]
PubChem. (n.d.). 1-[5-Chloro-2-[(2-chloro-4-methylphenyl)methoxy]phenyl]ethanone. Retrieved from [Link]
ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). Retrieved from [Link]
ResearchGate. (n.d.). UV-Vis spectra of control and treated samples of p-hydroxyacetophenone. Retrieved from [Link]
McAlduff, E. J. (1980). Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Journal of Chemistry, 58(6), 622–626. [Link]
SIELC Technologies. (n.d.). Uv-Vis Spectrum of Acetophenone. Retrieved from [Link]
NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. Retrieved from [Link]
Selvarani, V., et al. (2012). Synthesis and crystal structure of hydroxyacetophenone Schiff bases containing propargyl moiety: solvent effects on UV-visible spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 329-337. [Link]
Naveen, S., et al. (2006). Synthesis and Crystal Structure of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone. Analytical Sciences: X-ray Structure Analysis Online, 22, x251-x252. [Link]
Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]
Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1245-1254. [Link]
NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. Retrieved from [Link]
Synthesis of Novel Chalcones Utilizing 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone: An Application Note and Detailed Protocol
Abstract This document provides a comprehensive guide for the synthesis of chalcone derivatives, a class of compounds with significant therapeutic potential, using 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone as a key...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of chalcone derivatives, a class of compounds with significant therapeutic potential, using 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone as a key starting material. We delve into the mechanistic underpinnings of the Claisen-Schmidt condensation, the cornerstone of chalcone synthesis, and provide a detailed, field-proven protocol for the preparation, purification, and characterization of a representative novel chalcone. This guide is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering both theoretical insights and practical, step-by-step instructions to ensure reproducible and high-yield synthesis.
Introduction: The Significance of Chalcones
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a pivotal class of organic compounds.[1] They serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds and are renowned for their broad spectrum of biological activities.[2][3][4] The pharmacological properties of chalcones are extensive and include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, making them highly attractive scaffolds in modern drug discovery and development.[5][6] The presence of the reactive α,β-unsaturated keto function is a key determinant of their biological activity.[7] The simplicity of their synthesis further enhances their appeal as a foundational structure in medicinal chemistry.[4]
This application note specifically focuses on the utilization of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone as the acetophenone derivative. The unique substitution pattern of this starting material—a chloro group, a hydroxyl group, and a methoxy group—provides a template for generating novel chalcone derivatives with potentially enhanced or unique pharmacological profiles.
The Claisen-Schmidt Condensation: A Mechanistic Overview
The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[1][8] This reaction is a type of crossed aldol condensation.[9][10]
The mechanism proceeds in the following steps:
Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an α-hydrogen from the acetophenone derivative (1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone in this case), forming a resonance-stabilized enolate ion.[10]
Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.
Aldol Addition: This attack results in the formation of a β-hydroxy ketone intermediate (an aldol).[9]
Dehydration: The aldol intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the more stable, conjugated α,β-unsaturated ketone, which is the chalcone product.[11] This dehydration is often spontaneous as it leads to an extended conjugated system involving the two aromatic rings and the enone functionality.[11]
The choice of a non-enolizable aromatic aldehyde is crucial to prevent self-condensation and ensure the formation of a single desired product.[9]
Experimental Protocol: Synthesis of a Novel Chalcone
This section provides a detailed, step-by-step protocol for the synthesis of a representative chalcone derivative using 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone and a substituted benzaldehyde.
Glassware for recrystallization and column chromatography
Rotary evaporator
Melting point apparatus
NMR Spectrometer
FT-IR Spectrometer
Mass Spectrometer
Synthetic Procedure
The overall workflow for the synthesis is depicted below:
Caption: Workflow for the synthesis of chalcone derivatives.
Step-by-Step Protocol:
Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (1.0 eq) and the selected substituted benzaldehyde (1.0 eq) in an appropriate volume of ethanol (e.g., 20-30 mL).[1] Stir the mixture at room temperature until all solids have dissolved.
Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise to the reaction mixture.[12] The addition should be done carefully to control any exotherm.
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).[1] The reaction time can vary from a few hours to 24 hours depending on the specific reactants.[1]
Precipitation of Crude Product: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude chalcone product.
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[13] Wash the solid thoroughly with cold distilled water to remove any inorganic impurities.
Purification
The crude chalcone product can be purified by recrystallization to obtain a crystalline solid of high purity.
Recrystallization Protocol:
Solvent Selection: Ethanol or a mixed solvent system like ethanol/water is often suitable for recrystallizing chalcones.[14]
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.[14]
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.[14] Perform a hot gravity filtration to remove the charcoal.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and allow them to air dry or dry in a desiccator.[14]
For products that are difficult to crystallize or contain persistent impurities, column chromatography on silica gel may be necessary.[15]
Characterization
The structure and purity of the synthesized chalcone should be confirmed using standard analytical techniques:
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the α,β-unsaturated carbonyl group (C=O stretch) typically around 1660 cm⁻¹, and C=C stretching vibrations.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum will show characteristic doublets for the vinylic protons (Hα and Hβ) with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration of the double bond.[17] The aromatic protons will appear in their respective regions.
¹³C NMR: The carbonyl carbon typically appears in the range of δ 186-197 ppm.[17] The signals for the α and β carbons of the enone system are also characteristic.[17]
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
Quantitative Data Summary
The following table provides representative data for the synthesis of a chalcone derivative from 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone and 4-chlorobenzaldehyde.
Parameter
Value
Molar Ratio (Acetophenone:Aldehyde)
1:1
Base Catalyst
40% aq. NaOH
Solvent
Ethanol
Reaction Temperature
Room Temperature
Reaction Time
12-24 hours
Expected Yield
70-90%
Purification Method
Recrystallization (Ethanol)
Note: Yields are highly dependent on the specific reactants and reaction conditions.[14]
Mechanistic Rationale and Field Insights
The choice of a strong base like NaOH or KOH is critical for the deprotonation of the acetophenone, which initiates the reaction.[18] The use of ethanol as a solvent is advantageous as it can dissolve both the reactants and the base. The reaction is typically conducted at room temperature to minimize side reactions.[12]
In some cases, microwave-assisted synthesis can be employed to significantly reduce reaction times and improve yields.[1][15] Solvent-free grinding methods have also been reported as an environmentally friendly alternative.[1]
The hydroxyl group at the 2-position of the acetophenone ring can form an intramolecular hydrogen bond with the carbonyl group in the resulting chalcone, which can influence its spectral properties and biological activity.[17]
The following diagram illustrates the key steps in the base-catalyzed Claisen-Schmidt condensation:
Caption: Mechanism of the Claisen-Schmidt Condensation.
Conclusion
The synthesis of chalcones via the Claisen-Schmidt condensation using 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone offers a robust and versatile route to novel compounds with significant potential in drug discovery. The protocol detailed in this application note is a well-established and reproducible method. By understanding the underlying mechanism and adhering to the outlined procedures, researchers can efficiently synthesize and purify a diverse library of chalcone derivatives for further biological evaluation.
References
Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.).
Exploring Chemistry And Applications Of Chalcones: A Comprehensive Review - IJCRT.org. (2025, May 5).
Technical Support Center: Purifying Chalcone Derivatives by Recrystallization - Benchchem. (n.d.).
A Technical Guide to the Synthesis of Substituted Chalcones: A Literature Review - Benchchem. (n.d.).
Application of Chalcone in the Structural Modification of Natural Products: An Overview. (2025, April 15).
Claisen Condensation Mechanism - BYJU'S. (n.d.).
Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. (2025, February 15).
Biological Role of Chalcones in Medicinal Chemistry - IntechOpen. (2020, March 4).
Claisen-Schmidt-Condensation.pdf. (n.d.).
Claisen-Schmidt Condensation | PDF - Scribd. (n.d.).
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC. (n.d.).
Spectral Properties of Chalcones II - FABAD Journal of Pharmaceutical Sciences. (2015, February 3).
Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities - Arabian Journal of Chemistry. (2011, September 1).
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone as a precursor in pharmaceutical drug discovery
Application Note: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone as a Privileged Scaffold in Drug Discovery Executive Summary In contemporary drug discovery, the strategic selection of synthetic precursors dictates the s...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone as a Privileged Scaffold in Drug Discovery
Executive Summary
In contemporary drug discovery, the strategic selection of synthetic precursors dictates the success of downstream lead optimization. 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (CAS: 116265-99-7) is a highly versatile, multi-substituted acetophenone that serves as a foundational building block for synthesizing bioactive chalcones, flavones, and flavonols[1]. This application note details the chemical rationale, validated synthetic protocols, and biological evaluation of derivatives originating from this privileged scaffold, specifically focusing on their roles as anticancer and anti-inflammatory agents.
Chemical Rationale & Scaffold Significance
The precise arrangement of functional groups on 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone provides a unique balance of reactivity and pharmacological potential:
2-Hydroxy Group (ortho-hydroxyl): Acts as the critical nucleophile during oxidative cyclization reactions (e.g., Algar-Flynn-Oyamada reaction) to form rigid flavonoid heterocycles[2]. It is also essential for intramolecular hydrogen bonding, which stabilizes the planar conformation of intermediate chalcones.
5-Chloro Substituent: The incorporation of a halogen at the 5-position significantly enhances the lipophilicity (ClogP) of the molecule[3]. This modification improves cellular membrane permeability and provides steric shielding against rapid cytochrome P450-mediated metabolism.
4-Methoxy Group: Functions as a strong electron-donating group. By increasing the electron density of the aromatic ring, it stabilizes radical intermediates, thereby drastically boosting the antioxidant and radical scavenging capabilities of the synthesized derivatives[4].
Core Workflow 1: Synthesis of Halogenated 2'-Hydroxychalcones
Methodology: Base-Catalyzed Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via a crossed aldol condensation between the acetophenone precursor and a substituted benzaldehyde[5]. The use of a strong base is required to quantitatively deprotonate the
α
-carbon of the acetophenone, generating a reactive enolate ion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde[5].
Step-by-Step Protocol:
Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 5.0 mmol of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone and 5.0 mmol of the desired substituted benzaldehyde in 15 mL of absolute ethanol[6].
Causality: Absolute ethanol ensures complete solvation of both hydrophobic reagents while minimizing competitive hydrolysis that occurs in aqueous environments.
Catalyst Addition: Place the flask in a water bath to maintain ambient temperature. Slowly add 5 mL of a 20% (w/v) aqueous KOH solution dropwise under continuous magnetic stirring[4].
Causality: Dropwise addition prevents localized exothermic spikes, which could otherwise trigger unwanted Cannizzaro reactions (self-oxidation/reduction) of the benzaldehyde.
Propagation & In-Process Control: Stir the mixture at room temperature (25°C) for 24 hours. Validate the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2, v/v) mobile phase[6]. The disappearance of the starting material spot confirms completion.
Termination & Precipitation: Transfer the reaction vessel to an ice-water bath (0–5°C). Slowly acidify the mixture by adding 10% HCl dropwise until the solution reaches a neutral pH (pH 7.0)[5].
Causality: Acidification neutralizes the phenoxide and enolate ions. The sudden drop in solubility of the newly formed, highly conjugated chalcone forces it to precipitate out of the solution as a yellow crystalline solid.
Isolation: Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is neutral (removing residual KCl salts), and dry in a desiccator. Recrystallize from methanol/dichloromethane to achieve >95% purity[4][5].
Core Workflow 2: Oxidative Cyclization to Flavonols
Methodology: Algar-Flynn-Oyamada (AFO) Reaction
To convert the flexible chalcone into a rigid, biologically active flavonol, an oxidative cyclization is performed[2][7]. This mechanism relies on the epoxidation of the
α,β
-unsaturated ketone by hydrogen peroxide, followed by an intramolecular nucleophilic attack by the 2'-phenoxide ion to close the pyran ring[8].
Step-by-Step Protocol:
Alkaline Solvation: Dissolve 1.0 g of the synthesized 5'-chloro-2'-hydroxychalcone in 20 mL of methanol. Add 3 mL of 20% aqueous NaOH to deprotonate the 2'-hydroxyl group[8].
Controlled Epoxidation: Submerge the reaction flask in an ice bath to strictly maintain 0°C. Add 3 mL of 18%
H2O2
dropwise with vigorous stirring[8].
Causality: Temperature control is critical here; elevated temperatures will cause the rapid, uncontrolled decomposition of hydrogen peroxide and lead to over-oxidation or cleavage of the chalcone bridge.
Cyclization: Seal the flask and store it in a refrigerator (4°C) for 24 hours to allow the kinetically slower ring-closure step to complete[8].
Workup: Acidify the cold mixture with dilute aqueous HCl. Filter the resulting yellow needles and recrystallize from aqueous ethanol to yield the pure flavonol[8].
Biological Applications & Data Presentation
Derivatives of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone exhibit potent polypharmacology. In oncology, these halogenated chalcones induce cell cycle arrest (G2/M phase) and apoptosis via Histone Deacetylase (HDAC) inhibition[6]. In inflammatory models, they act as dual-action agents by scavenging free radicals and directly inhibiting Soybean Lipoxygenase (LOX)[4].
Table 1: Pharmacological Activity Profile of Synthesized Derivatives
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Claisen-Schmidt Synthesis of Chalcones from 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
Scientific Rationale & Mechanistic Insights
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is a highly functionalized acetophenone derivative serving as a critical building block in medicinal chemistry, particularly for the synthesis of bioactive chalcones, flavanones, and pyrazolines[1]. The presence of the 2'-hydroxyl group introduces a unique chemoselective challenge during the base-catalyzed [2].
Causality of Reagent Selection:
The synthesis of 2'-hydroxychalcones requires careful modulation of the basic environment. The 2'-hydroxyl group (phenol pKₐ ~10) is significantly more acidic than the α-methyl protons of the ketone (pKₐ ~19-20). Therefore, standard catalytic base conditions are insufficient; an excess of a strong base (e.g., 20-40% aqueous KOH) is mandatory to first form the phenoxide ion, and subsequently deprotonate the α-carbon to generate the reactive enolate[2]. The 5'-chloro substituent increases the acidity of the phenol via inductive electron withdrawal, while the 4'-methoxy group provides resonance stabilization to the resulting conjugated system[1].
Thermodynamic vs. Kinetic Control:
The reaction initially forms a β-hydroxy ketone intermediate, which undergoes rapid base-catalyzed dehydration to yield the α,β-unsaturated ketone (chalcone)[3]. However, the proximity of the 2'-phenoxide to the α,β-unsaturated system makes the molecule highly susceptible to an intramolecular oxa-Michael addition, yielding a flavanone[4]. To isolate the chalcone (the kinetic product), the reaction must be strictly maintained at room temperature. Elevated temperatures or improper acidic work-up will thermodynamically drive the cyclization to the flavanone[5].
Experimental Methodologies
Protocol: Synthesis of (E)-3-Aryl-1-(5-chloro-2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Step 1: Reagent Preparation
In a 100 mL round-bottom flask, dissolve 10 mmol of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone and 10 mmol of the selected aromatic aldehyde (e.g., benzaldehyde derivatives) in 20 mL of high-purity methanol[1].
Place the flask in an ice-water bath to cool the mixture to 0–5 °C.
Self-Validation Checkpoint: The solution should be clear and pale yellow, indicating complete dissolution without premature side reactions.
Step 2: Base Addition & Enolate Formation
3. Slowly add 15 mL of freshly prepared 40% (w/v) aqueous KOH solution dropwise over 15 minutes under vigorous magnetic stirring[6].
Causality: Dropwise addition prevents localized exothermic spikes that could trigger premature flavanone cyclization.
Self-Validation Checkpoint: Upon addition of the base, the solution will transition to a deep red or vibrant orange color, visually confirming the formation of the highly conjugated phenoxide-enolate intermediate[2].
Step 3: Aldol Condensation
4. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12–24 hours[1].
Self-Validation Checkpoint: Monitor the reaction progression via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the acetophenone spot and the emergence of a highly UV-active, lower Rf spot indicates successful conversion.
Step 4: Acidic Quenching & Isolation
5. Once complete, pour the reaction mixture over 50 g of crushed ice.
6. While stirring vigorously, neutralize the mixture by dropwise addition of cold 2M HCl until the pH reaches 6.0–6.5[1].
Causality: The use of crushed ice is critical. Neutralization is highly exothermic; if the mixture heats up under acidic conditions, the chalcone will rapidly cyclize to the flavanone[5].
Self-Validation Checkpoint: A dense, brightly colored precipitate (typically yellow or orange) will immediately crash out of the solution as the phenoxide is protonated.
Step 5: Purification
7. Filter the precipitate under vacuum, wash thoroughly with cold distilled water (3 × 20 mL) to remove residual KCl salts, and recrystallize from hot ethanol to yield the pure trans-chalcone[1].
Quantitative Data & Condition Optimization
The following table summarizes the chemoselective impact of reaction parameters on the product distribution, validating the chosen protocol's reliance on excess base and temperature control.
Entry
Base (Equivalents)
Temperature (°C)
Time (h)
Chalcone Yield (%)
Flavanone Yield (%)
1
KOH (1.0 eq)
25
12
< 15%
Trace
2
KOH (3.0 eq)
25
12
82 - 88%
< 2%
3
KOH (3.0 eq)
65
4
35%
55%
4
NaOH (3.0 eq)
25
12
74%
4%
Table 1: Optimization of reaction conditions demonstrating the necessity of excess base and ambient temperature to prevent oxa-Michael cyclization.
Mandatory Visualization
Mechanistic pathway illustrating the chemoselective control between chalcone and flavanone.
Step-by-step workflow for the synthesis and isolation of 2'-hydroxychalcone derivatives.
References
Title: Synthesis and Antimicrobial Activity of some substituted 2-pyrazolines sulphonamide hybrid compounds
Source: Asian Journal of Pharmacy and Pharmacology
URL: [Link]
Title: Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones
Source: Oriental Journal of Chemistry
URL: [Link]
Topic: High-Purity Recovery of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone via Optimized Recrystallization Protocols
An Application Note from the Senior Scientist's Desk Abstract 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is a key substituted acetophenone intermediate, pivotal in the synthesis of various pharmaceutical compounds an...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note from the Senior Scientist's Desk
Abstract
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is a key substituted acetophenone intermediate, pivotal in the synthesis of various pharmaceutical compounds and fine chemicals.[1] The purity of this building block is paramount, as impurities can lead to significant downstream complications, including undesirable side reactions, low yields, and difficulties in the purification of the final active ingredient. This application note provides a comprehensive guide to the purification of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone using single-solvent and mixed-solvent recrystallization techniques. We delve into the theoretical underpinnings of solvent selection, provide detailed, step-by-step experimental protocols, and outline robust methods for purity verification. This guide is intended for researchers, chemists, and process development professionals seeking to establish a reliable and efficient purification workflow for this and structurally related compounds.
Introduction: The Imperative for Purity
In multi-step organic synthesis, the integrity of each intermediate dictates the success of the subsequent steps. 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone, synthesized typically via Friedel-Crafts acylation or a Fries rearrangement, is often isolated in a crude state containing various impurities.[2][3] These can include unreacted starting materials (e.g., 4-chloro-2-methoxyphenol), isomeric byproducts, residual acid catalysts, and polymeric materials. Recrystallization is a powerful, cost-effective, and scalable technique for removing such impurities, relying on the principle of differential solubility.[4] By carefully selecting a solvent system, one can dissolve the crude product at an elevated temperature and allow the desired compound to selectively crystallize upon cooling, leaving impurities behind in the solvent (mother liquor).[5]
This document serves as a practical, field-tested guide, moving beyond a simple list of steps to explain the causality and critical decision points in designing a robust purification protocol.
Foundational Principles: Solvent Selection and Recrystallization Theory
The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[6] This differential ensures maximum recovery of the purified solid upon cooling.
Key Solvent Selection Criteria:
Solubility Profile: The compound of interest should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point. Impurities, conversely, should either be completely insoluble (allowing for hot filtration) or highly soluble (remaining in the mother liquor upon cooling).[2]
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from "oiling out"—separating as a liquid instead of forming crystals.[7] The reported melting point for the related compound 1-(5-Chloro-2-hydroxyphenyl)ethanone is 54-56 °C, suggesting a low-to-moderate boiling point solvent is appropriate.[3]
Inertness: The solvent must not react with the compound.[2]
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.
For a phenolic compound like 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone, polar protic solvents like alcohols are often excellent candidates due to their ability to form hydrogen bonds.
Table 1: Qualitative Solubility Analysis of Substituted Acetophenones in Common Solvents
Solvent
Polarity
Boiling Point (°C)
Suitability Rationale
Ethanol
Polar Protic
78
Excellent. Often shows a steep solubility curve for phenolic ketones. Good for both single and mixed-solvent systems.[7]
Methanol
Polar Protic
65
Good. Similar to ethanol but its lower boiling point can be advantageous. High solubility may sometimes lead to lower recovery.[8]
Isopropanol
Polar Protic
82
Good. A slightly less polar alternative to ethanol, which can sometimes provide better selectivity.[8]
Water
Polar Protic
100
Poor (as a single solvent). Phenolic acetophenones typically have low water solubility but it is an excellent anti-solvent in mixed systems.[8][9]
Ethyl Acetate
Polar Aprotic
77
Moderate. Can be a good solvent, often used as an eluent in chromatography for these compounds.[3]
Toluene
Non-polar
111
Poor. Generally too non-polar to effectively dissolve the polar target compound.[8]
Hexane
Non-polar
69
Insoluble. Useful for washing non-polar impurities from the crude solid but not for recrystallization itself.[8]
Experimental Protocols: From Crude Solid to Purified Crystals
The following protocols are designed to be self-validating, incorporating checkpoints for assessing the success of the purification.
Workflow Overview: The Recrystallization Process
Caption: General workflow for single-solvent recrystallization.
Protocol 3.1: Single-Solvent Recrystallization with Ethanol
This method is preferred when a single solvent with a suitable solubility profile, like ethanol, can be identified.
Short-stem funnel and fluted filter paper (optional, for hot filtration)
Büchner funnel, filter flask, and vacuum source
Ice bath
Procedure:
Preparation: Place 1.0 g of the crude solid into a 50 mL Erlenmeyer flask with a stir bar. In a separate flask, bring approximately 20-30 mL of 95% ethanol to a gentle boil on the hot plate.
Dissolution: Add the hot ethanol to the crude solid dropwise while stirring and heating.[6] Add just enough solvent to fully dissolve the solid at the boiling point. The goal is to create a saturated solution.
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent frothing.[2] Phenolic compounds may react with contaminants in charcoal, so this step should be used judiciously.[2]
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Place a pre-warmed short-stem funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization.[7]
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the collected crystal cake with a small portion (2-3 mL) of ice-cold 95% ethanol to rinse away any remaining mother liquor.
Drying: Allow the crystals to dry on the funnel by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
This technique is highly effective when the compound is too soluble in one solvent (ethanol) even when cold. Water acts as an "anti-solvent."[10]
Procedure:
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of the crude solid in the minimum amount of hot 95% ethanol, as described in Protocol 3.1, step 2.
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with constant swirling. Continue adding water until the solution becomes faintly and persistently cloudy (the point of saturation).[7]
Clarification: Add 1-2 drops of hot ethanol to the cloudy solution until it just becomes clear again. This ensures the solution is saturated but not supersaturated at the high temperature.[7]
Crystallization, Isolation, and Drying: Follow steps 5-7 from Protocol 3.1. For the washing step (6), use an ice-cold mixture of ethanol/water with the approximate composition that induced crystallization.
Purity Verification and Quality Control
Post-purification analysis is a non-negotiable step to validate the success of the protocol.[11]
Purity Analysis Workflow
Caption: A logical workflow for the comprehensive purity analysis of the final product.
Protocol 4.1: Melting Point Determination
A pure crystalline solid will have a sharp melting point range (typically < 2 °C), whereas an impure sample will melt over a broad range and at a lower temperature.[12]
Finely grind a small sample of the dried crystals.
Pack the sample into a capillary tube to a depth of 2-3 mm.[13]
Place the tube in a melting point apparatus and heat rapidly to about 15-20 °C below the expected melting point.
Reduce the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid.
Compare this range to the literature value. For a structurally similar compound, the melting point is 54-56 °C.[3]
TLC is a fast and effective method to qualitatively assess purity by comparing the crude material to the recrystallized product.[13]
Prepare a developing chamber with a suitable eluent, such as 3:1 Hexane:Ethyl Acetate , which is often effective for substituted acetophenones.[3]
On a silica gel TLC plate, spot dilute solutions of the crude starting material and the purified product side-by-side.
Develop the plate in the chamber, remove it, and mark the solvent front.
Visualize the spots under UV light.[13] A pure product should appear as a single, well-defined spot with a different Rf value than any impurities present in the crude lane.
Troubleshooting Guide
Table 2: Common Recrystallization Problems and Solutions
Problem
Possible Cause(s)
Recommended Solution(s)
"Oiling Out"
- Solution is cooling too rapidly. - Melting point of the compound is below the solvent's boiling point. - High concentration of impurities depressing the melting point.[7]
- Re-heat the mixture to redissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly. - Switch to a lower-boiling point solvent.
No Crystals Form
- Too much solvent was used, and the solution is not saturated. - The solution is supersaturated.[7]
- Boil off some of the solvent to increase the concentration and re-cool. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[10]
Low Recovery Yield
- Too much solvent was used during dissolution. - Premature crystallization during hot filtration. - Crystals were washed with too much cold solvent.[7]
- Use the absolute minimum amount of hot solvent required. - Ensure the filtration apparatus is pre-heated. - Use a minimal volume of ice-cold solvent for washing. Recover a second crop of crystals by evaporating the mother liquor.
Conclusion
The purification of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone by recrystallization is a highly effective method for achieving the purity required for demanding applications in pharmaceutical and chemical synthesis. By systematically selecting an appropriate solvent system—either single-solvent (ethanol) or mixed-solvent (ethanol-water)—and adhering to a carefully controlled procedure of dissolution, cooling, and isolation, researchers can reliably remove synthetic impurities. The subsequent validation of purity through analytical techniques such as melting point determination and TLC is critical to confirming the success of the process. This application note provides the foundational principles and practical protocols to empower scientists to consistently obtain high-purity material, ensuring the integrity and success of their downstream research and development efforts.
References
University of Technology, Iraq. (n.d.). Recrystallization. Retrieved from [Link]
Modern Analytical Technique for Characterization Organic Compounds. (2025). Preprints.org. Retrieved from [Link]
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. Retrieved from [Link]
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
ResearchGate. (2018, July 24). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]
Autech Industry Co.,Limited. (2026, February 27). The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Retrieved from [Link]
Scent.vn. (n.d.). 1-(4-Hydroxy-2-methoxyphenyl)ethanone. Retrieved from [Link]
California State University, Sacramento. (n.d.). Recrystallization. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. Retrieved from [Link]
College of Saint Benedict/Saint John's University. (n.d.). Synthesis and Characterization of 4-methoxychalcone. Retrieved from [Link]
Application Note: Versatile Synthesis of Bioactive Heterocycles from 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals. Introduction 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone, a substituted ortho-hydroxyacetophenone, is a pivotal starting material in synthetic org...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone, a substituted ortho-hydroxyacetophenone, is a pivotal starting material in synthetic organic and medicinal chemistry. Its molecular architecture, featuring a nucleophilic hydroxyl group ortho to an activatable acetyl group, alongside a strategically chlorinated and methoxylated phenyl ring, makes it an exceptionally versatile precursor for a variety of heterocyclic compounds.[1] This application note provides an in-depth guide to leveraging this key intermediate for the synthesis of high-value heterocyclic scaffolds such as chromones, flavones, and chalcones, which are prominent in numerous biologically active compounds.
The protocols and methodologies detailed herein are designed to provide researchers with robust, reproducible pathways to these important molecular classes, underpinned by established chemical principles.
Synthesis of Chromones: The Kostanecki-Robinson Reaction
Chromones (1-benzopyran-4-ones) are a class of compounds widely recognized for their diverse pharmacological activities.[2] The Kostanecki-Robinson reaction offers a classical and effective method for synthesizing substituted chromones from o-hydroxyaryl ketones.[3][4] The reaction proceeds by heating the ketone with an aliphatic acid anhydride and its corresponding sodium salt, which drives an O-acylation, an intramolecular condensation, and subsequent dehydration to form the chromone ring.[3][4]
Principle & Mechanism
The reaction mechanism involves three key stages:
O-Acylation: The phenolic hydroxyl group of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is first acylated by the acid anhydride (e.g., acetic anhydride).
Intramolecular Condensation: In the presence of a base (e.g., sodium acetate), the acetyl group's α-carbon is deprotonated, forming an enolate. This enolate then attacks the newly formed ester carbonyl in an intramolecular Claisen-like condensation to form a β-diketone intermediate.[3]
Cyclization & Dehydration: The β-diketone undergoes an intramolecular aldol addition, followed by dehydration, to yield the stable, aromatic chromone ring.[3]
Protocol 1: Synthesis of 6-Chloro-7-methoxy-2-methylchromone
This protocol details the synthesis of a specific chromone derivative using the Kostanecki-Robinson reaction.
Combine 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (1.0 g) and anhydrous sodium acetate (1.0 g) in a round-bottom flask.
Add acetic anhydride (2.5 mL) to the mixture.
Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180-190°C for 8-10 hours.
Allow the reaction mixture to cool to room temperature and then pour it cautiously into a beaker containing 100 mL of ice-cold water while stirring.
Continue stirring until the oily product solidifies completely.
Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.
Purify the crude product by recrystallization from ethanol to yield the pure 6-Chloro-7-methoxy-2-methylchromone.
Dry the purified crystals, weigh them to determine the yield, and characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Experimental Workflow: Chromone Synthesis
Caption: Workflow for Kostanecki-Robinson Chromone Synthesis.
Synthesis of Flavones: The Baker-Venkataraman Rearrangement
Flavones (2-phenyl-1-benzopyran-4-ones) are a major class of flavonoids with significant therapeutic interest.[5] The Baker-Venkataraman rearrangement is a cornerstone two-step method for their synthesis.[6] It begins with the O-acylation of an o-hydroxyacetophenone, followed by a base-catalyzed intramolecular acyl migration to form a 1,3-diketone intermediate, which is then cyclized under acidic conditions.[6][7][8]
Principle & Mechanism
O-Acylation: The phenolic hydroxyl group of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is esterified with an aromatic acyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine.
Rearrangement: The resulting ester is treated with a strong base (e.g., KOH, NaH).[8] The base abstracts a proton from the acetyl group, forming an enolate. This enolate then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of a 1,3-diketone after rearrangement.[6][9] This step is the core Baker-Venkataraman rearrangement.
Cyclodehydration: The 1,3-diketone intermediate is heated in the presence of a strong acid (e.g., H₂SO₄ in acetic acid), which catalyzes an intramolecular nucleophilic attack of the phenolic hydroxyl group onto one of the ketone carbonyls, followed by dehydration to yield the flavone.[7]
Protocol 2: Synthesis of 6-Chloro-7-methoxyflavone
This protocol outlines the multi-step synthesis of the parent flavone in this series.
Standard laboratory glassware for reaction, extraction, and filtration
Procedure:
Step A: O-Benzoylation
Dissolve 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (1.0 g) in 5 mL of anhydrous pyridine in a flask fitted with a drying tube.
Slowly add benzoyl chloride (0.7 mL) via pipette. An exothermic reaction will occur. Swirl to mix.
Let the mixture stand at room temperature for 2-3 hours, then pour into 50 mL of water and stir.
Isolate the precipitated solid ester by vacuum filtration, wash with water, and dry.
Step B: Baker-Venkataraman Rearrangement
Dissolve the crude ester from Step A in 10 mL of anhydrous pyridine.
Add powdered potassium hydroxide (approx. 0.5 g) and heat the mixture at 50-60°C for 1-2 hours, or until the reaction is complete (monitored by TLC).
Cool the reaction mixture and acidify it with dilute hydrochloric acid to precipitate the 1,3-diketone.
Filter the solid, wash with water, and dry.
Step C: Acid-Catalyzed Cyclization
Dissolve the crude 1,3-diketone from Step B in 10 mL of glacial acetic acid.
Add 0.5 mL of concentrated sulfuric acid with stirring.
Heat the mixture on a steam bath for 1 hour.
Pour the hot reaction mixture onto crushed ice (approx. 50 g) and stir.
Collect the precipitated flavone by vacuum filtration, wash with water until the filtrate is neutral, and dry.
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-Chloro-7-methoxyflavone.
Synthesis of Chalcones: The Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are not only biologically active themselves but are also key intermediates for synthesizing other flavonoids, such as flavanones and aurones.[10] They are readily synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde that lacks α-hydrogens.[11][12][13]
Principle & Mechanism
The reaction is a crossed aldol condensation.[11] A base (e.g., NaOH or KOH) abstracts an acidic α-hydrogen from the acetophenone to generate a resonance-stabilized enolate.[13] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone (aldol addition product) rapidly undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone), driven by the formation of an extended conjugated system.[13][14]
Protocol 3: Synthesis of a Substituted Chalcone
This protocol describes the general synthesis of a chalcone from 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone and a representative aromatic aldehyde.
In a 50 mL flask, dissolve 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (1.0 g) and the chosen aromatic aldehyde (1.0-1.1 equivalents) in 10-15 mL of 95% ethanol.
Cool the mixture in an ice bath.
While stirring, add the NaOH solution dropwise, maintaining the temperature below 25°C. The solution will typically turn a deep color (yellow, orange, or red).
After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 3-5 hours, or until TLC indicates the consumption of the starting materials.
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic.
Collect the precipitated chalcone by vacuum filtration.
Wash the solid thoroughly with cold water to remove any inorganic salts.
Dry the crude product and recrystallize from ethanol to obtain the purified chalcone.
Data Summary Table
The following table summarizes the key synthetic transformations discussed.
Starting Material
Reaction Name
Key Reagents
Heterocyclic Product
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
Kostanecki-Robinson
Acetic Anhydride, Sodium Acetate
Chromone
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
Baker-Venkataraman Rearrangement
1. Benzoyl Chloride/Pyridine2. KOH3. H₂SO₄/AcOH
Flavone
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
Claisen-Schmidt Condensation
Aromatic Aldehyde, NaOH/EtOH
Chalcone
Reaction Pathway Visualization
Caption: Key synthetic routes from the title precursor.
Catalytic Routes to a Key Pharmaceutical Intermediate: Application Notes for the Preparation of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
Introduction 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is a pivotal building block in the synthesis of a variety of pharmacologically active compounds. Its substituted acetophenone framework is a common motif in med...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is a pivotal building block in the synthesis of a variety of pharmacologically active compounds. Its substituted acetophenone framework is a common motif in medicinal chemistry, contributing to the development of novel therapeutic agents. The precise and efficient synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This application note provides a detailed guide to two primary catalytic methods for the preparation of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone: the direct Friedel-Crafts acylation of 4-chloro-3-methoxyphenol and the Fries rearrangement of 4-chloro-3-methoxyphenyl acetate. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and practical applicability.
Strategic Approaches to Synthesis
The synthesis of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone can be efficiently achieved through two main catalytic pathways. The choice between these methods will depend on the availability of starting materials, desired regioselectivity, and scale of the reaction.
Method A: Friedel-Crafts Acylation. This is a direct approach involving the electrophilic aromatic substitution of 4-chloro-3-methoxyphenol with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1][2] The directing effects of the hydroxyl and methoxy groups on the aromatic ring guide the position of acylation.
Method B: Fries Rearrangement. This two-step method first involves the O-acylation of 4-chloro-3-methoxyphenol to form 4-chloro-3-methoxyphenyl acetate.[3] This ester is then subjected to a Lewis acid-catalyzed intramolecular rearrangement to yield the target hydroxyaryl ketone.[3][4] The Fries rearrangement can offer advantages in terms of regioselectivity, which can be influenced by reaction conditions such as temperature.[4][5]
Method A: Catalytic Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] In this case, the electron-rich phenol derivative, 4-chloro-3-methoxyphenol, serves as the nucleophile that attacks the electrophilic acylium ion generated from the acetylating agent and a Lewis acid catalyst.
Reaction Mechanism and Rationale
The reaction proceeds via the formation of an acylium ion intermediate generated from the reaction of acetyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃).[1] The electron-donating hydroxyl and methoxy groups of 4-chloro-3-methoxyphenol activate the aromatic ring towards electrophilic substitution. The acylation is directed primarily to the position ortho to the strongly activating hydroxyl group.
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure for the synthesis of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone via Friedel-Crafts acylation.
Materials:
4-chloro-3-methoxyphenol
Anhydrous Aluminum Chloride (AlCl₃)
Acetyl Chloride (CH₃COCl)
Anhydrous Dichloromethane (DCM)
Hydrochloric Acid (1 M HCl)
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Hexane
Ethyl Acetate
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
Cooling: Cool the suspension to 0 °C using an ice bath.
Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
Addition of Phenol: Dissolve 4-chloro-3-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system to afford pure 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone.
Method B: Fries Rearrangement
The Fries rearrangement provides an alternative and often highly regioselective route to hydroxyaryl ketones.[3][4] The reaction is particularly useful when direct acylation of the phenol is problematic or leads to undesired isomers.
Reaction Mechanism and Rationale
The Fries rearrangement is a Lewis acid-catalyzed intramolecular acyl migration of a phenolic ester.[4] The reaction is believed to proceed through the formation of an acylium ion, which then re-adds to the aromatic ring via an electrophilic aromatic substitution. The regioselectivity (ortho vs. para acylation) is notably dependent on the reaction temperature, with lower temperatures generally favoring the para product and higher temperatures favoring the ortho product.[4][5]
Caption: Workflow for Fries Rearrangement.
Experimental Protocols: Fries Rearrangement
This two-part protocol details the synthesis of the intermediate ester and its subsequent rearrangement.
Part 1: Synthesis of 4-chloro-3-methoxyphenyl acetate
This protocol is adapted from a general procedure for the acetylation of phenols.[6]
Materials:
4-chloro-3-methoxyphenol
Acetic Anhydride
Sodium Acetate
Water
Procedure:
Reaction Setup: In a round-bottom flask, combine 4-chloro-3-methoxyphenol (1.0 equivalent), acetic anhydride (4.5 equivalents), and sodium acetate (1.0 equivalent).
Heating: Heat the reaction mixture to 80 °C for 20-30 minutes with stirring.
Cooling and Quenching: Allow the mixture to cool to room temperature and then carefully pour it into cold water.
Extraction: An oily layer of the product should form. Extract the mixture with a suitable organic solvent such as ethyl acetate.
Work-up: Wash the organic layer with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-3-methoxyphenyl acetate, which can be used in the next step without further purification if of sufficient purity.
Part 2: Fries Rearrangement of 4-chloro-3-methoxyphenyl acetate
This protocol is based on a general procedure for the Fries rearrangement of substituted phenyl esters.[7]
Materials:
4-chloro-3-methoxyphenyl acetate
Anhydrous Aluminum Chloride (AlCl₃)
Crushed Ice
Concentrated Hydrochloric Acid
Ethyl Acetate
Procedure:
Reaction Setup: In a flame-dried round-bottom flask, place 4-chloro-3-methoxyphenyl acetate (1.0 equivalent) and anhydrous aluminum chloride (1.2 equivalents).
Heating: Heat the mixture in an oil bath at 140-150 °C for 4-6 hours. Monitor the progress of the reaction by TLC.
Quenching: After the reaction is complete, cool the mixture and carefully quench it by adding it to a beaker containing crushed ice and concentrated hydrochloric acid.
Extraction: Extract the solid product with ethyl acetate.
Work-up: Combine the organic phases and wash with saturated brine solution.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization from an aqueous solution or by column chromatography to yield pure 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone.
Data Summary and Comparison
The choice of catalytic method can significantly impact the yield and purity of the final product. Below is a comparative table summarizing the key parameters for each method.
Parameter
Method A: Friedel-Crafts Acylation
Method B: Fries Rearrangement
Starting Material
4-chloro-3-methoxyphenol
4-chloro-3-methoxyphenol
Key Reagents
Acetyl Chloride, Lewis Acid (e.g., AlCl₃)
Acetic Anhydride, Lewis Acid (e.g., AlCl₃)
Number of Steps
1
2
Temperature
0 °C to room temperature
80 °C (acetylation), 140-150 °C (rearrangement)
Key Advantages
Direct, one-pot synthesis
Potentially higher regioselectivity, tunable ortho/para ratio
Potential Challenges
Potential for side reactions (e.g., O-acylation), strict anhydrous conditions required.
Two-step process, higher reaction temperatures required for rearrangement.
Conclusion
Both the Friedel-Crafts acylation and the Fries rearrangement represent viable and effective catalytic methods for the preparation of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone. The Friedel-Crafts acylation offers a more direct, one-step approach, while the Fries rearrangement provides an alternative that can allow for greater control over regioselectivity. The protocols detailed in this application note provide a solid foundation for researchers to successfully synthesize this important pharmaceutical intermediate. The selection of the optimal method will be guided by the specific requirements of the research, including scale, purity needs, and available resources.
References
BenchChem. (2025). A Comparative Analysis of Catalysts for the Fries Rearrangement of Phenyl Acetates.
BenchChem. (2025). Application Notes: Fries Rearrangement for the Synthesis of Dihydroxyphenyl Ketones in Drug Development.
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
Guo, C. X., Liu, Y., Li, F., Sun, P., Evans, D. G., & Duan, X. (2001). Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst. Chinese Journal of Chemistry, 19(11), 1150-1154.
MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Molbank, 2025(4), M1534.
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved from [Link]
RSC Publishing. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved from [Link]
Technical Support Center: Yield Optimization for 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone Synthesis
Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing highly functionalized acetophenones like 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone (also known as 5'-chloro-2'...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing highly functionalized acetophenones like 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone (also known as 5'-chloro-2'-hydroxy-4'-methoxyacetophenone) can present unique synthetic challenges.
The most robust and scalable route to this compound involves the O-acetylation of 4-chloro-3-methoxyphenol[1], followed by a Lewis acid-catalyzed Fries rearrangement . While conceptually straightforward, this pathway is notorious for yield-limiting side reactions, specifically the premature cleavage of the methoxy ether and poor regiocontrol. This guide synthesizes field-proven insights and self-validating protocols to help you troubleshoot and maximize your reaction yield.
Section 1: Mechanistic Pathway & Workflow
To optimize the yield, we must first understand the causality behind the rearrangement's regioselectivity and its primary failure modes. During the Fries rearrangement of the intermediate ester (4-chloro-3-methoxyphenyl acetate), the generated acylium ion can theoretically migrate to either the 2-position or the 6-position of the aromatic ring.
However, the 2-position is sterically hindered by the adjacent methoxy group. The 6-position is both sterically accessible and electronically activated (ortho to the phenolic oxygen and para to the methoxy group). Consequently, the migration selectively yields the 6-acetylated product. The primary threat to yield is not regioselectivity, but rather Lewis acid-mediated demethylation[2].
Reaction pathway for 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone via Fries rearrangement.
Q1: Why am I seeing significant formation of 5-chloro-2,4-dihydroxyacetophenone instead of my target product?A: You are observing a demethylation side reaction. Aluminum chloride (
AlCl3
) is a potent Lewis acid that readily coordinates to the oxygen of the methoxy group as well as the carbonyl oxygen of the ester[3]. At elevated temperatures (typically >100 °C) or when an excess of
AlCl3
is used, this coordination facilitates the cleavage of the methyl ether, yielding the dihydroxy byproduct[2].
Solution: Strictly control your
AlCl3
stoichiometry to 1.1–1.2 equivalents and keep the reaction temperature at or below 80 °C. Alternatively, switch to a milder Lewis acid such as
TiCl4
.
Q2: The reaction stalls at the intermediate ester stage (4-chloro-3-methoxyphenyl acetate). How can I drive it to completion?A: The Fries rearrangement requires sufficient thermal activation to break the C–O bond of the ester and allow the acylium ion to migrate. If the reaction stalls, your solvent may not allow for a high enough reflux temperature, or the Lewis acid is inactive (often due to moisture degradation).
Solution: Ensure you are using anhydrous 1,2-dichloroethane (DCE) or chlorobenzene, which allow for reflux temperatures of 80 °C and 132 °C, respectively. Verify the quality of your
AlCl3
(it should be a free-flowing, pale yellow/white powder, not clumped or heavily fuming).
Q3: How do I resolve severe emulsions during the aqueous workup of the
AlCl3
reaction?A: Emulsions in Friedel-Crafts and Fries reactions are typically caused by the precipitation of gelatinous aluminum hydroxide (
Al(OH)3
) when the reaction is quenched with neutral water.
Solution: Always quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and 2M HCl. The acidic environment solubilizes the aluminum as
Al3+
or soluble chloride complexes, completely preventing emulsion formation and ensuring a clean phase separation.
Section 3: Self-Validating Experimental Protocol
To ensure reproducibility and high scientific integrity, utilize the following self-validating protocol. Each step includes a diagnostic checkpoint to confirm success before proceeding.
Step 1: O-Acetylation of 4-chloro-3-methoxyphenol
Dissolve 4-chloro-3-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (
N2
or Argon).
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
Dropwise add acetyl chloride (1.2 eq), maintaining the temperature below 5 °C. Stir for 2 hours at room temperature.
Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The starting phenol (
Rf≈0.3
, UV active, stains dark with
KMnO4
) must be completely consumed and replaced by the intermediate ester (
Rf≈0.7
). Proceeding with unreacted phenol leads to direct Friedel-Crafts acylation, which suffers from poor regiocontrol.
Wash the organic layer with water, dry over
Na2SO4
, and concentrate in vacuo to isolate the ester.
Step 2: Optimized Fries Rearrangement
Dissolve the isolated 4-chloro-3-methoxyphenyl acetate in anhydrous 1,2-dichloroethane (DCE).
Cool the solution to 0 °C and add anhydrous
AlCl3
(1.2 eq) in small portions to control the exotherm.
Heat the reaction mixture to 80 °C for 12 hours.
Validation Checkpoint: The reaction mixture will transition from pale yellow to a deep orange-red complex. This color change is a reliable visual indicator that the product has formed and successfully coordinated with the aluminum catalyst.
Step 3: Quench and Purification
Cool the reaction to room temperature and pour it slowly into a vigorously stirred mixture of crushed ice and 2M HCl.
Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over
MgSO4
, and concentrate.
Purify the crude product via flash column chromatography or recrystallization from ethanol to yield pure 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone.
Section 4: Quantitative Data Summary
The table below summarizes the impact of varying Lewis acids and thermal conditions on the yield of the target product versus the demethylated byproduct. Use this data to calibrate your experimental design based on your specific yield requirements.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (CAS No. 116265-99-7). This highly substituted acetophenone derivative is a critical intermediate in organic synthesis and drug development. However, its unique structural motifs—a photosensitive acetophenone core paired with oxidation-prone phenolic and methoxy groups—create specific vulnerabilities during long-term storage.
This guide provides researchers and scientists with field-proven, self-validating troubleshooting strategies to maintain compound integrity.
Mechanistic Overview of Degradation
To effectively prevent degradation, it is critical to understand the chemical causality behind it. The degradation of this compound is primarily driven by two competing pathways:
Photodegradation (UV/Visible Light): The carbonyl group of the acetophenone moiety acts as a photosensitizer. Upon exposure to light, it undergoes an
n→π∗
transition to form a highly reactive triplet state. This excited state can abstract hydrogen atoms from ambient moisture or adjacent molecules, generating reactive oxygen species (ROS) that lead to side-chain cleavage and ring hydroxylation (1[1]).
Phenolic Autoxidation: The 2-hydroxy and 4-methoxy groups strongly donate electron density into the aromatic ring. Even with the electron-withdrawing 5-chloro substituent, the ring remains highly susceptible to autoxidation. Ambient oxygen and trace transition metals catalyze the abstraction of the phenolic hydrogen, forming a resonance-stabilized phenoxy radical. These radicals rapidly couple to form dimers or oxidize into highly conjugated quinone derivatives (2[2]).
Mechanistic pathways of photodegradation and autoxidation of the acetophenone derivative.
Troubleshooting FAQs
Q: My stored batch has shifted from a white/off-white powder to a distinct yellow-brown color. Is it still usable?A: This discoloration is the hallmark of phenolic autoxidation. The formation of quinones and oligomeric dimers causes a strong bathochromic shift in light absorption, leading to the yellow/brown color (3[3]). Do not use the batch for sensitive downstream syntheses without recrystallization or chromatographic purification, as these quinones can act as radical initiators or inhibit transition-metal-catalyzed cross-coupling reactions.
Q: HPLC analysis shows a broad shoulder on the main peak and several new early-eluting impurities after 6 months at room temperature. What caused this?A: Early-eluting peaks typically indicate more polar degradation products. For this compound, this is likely due to photolytic ring hydroxylation or moisture-induced cleavage of the methoxy ether (1[1]). Ensure the compound is stored in amber vials to block UV/Vis light.
Q: Can I use standard stainless steel spatulas for handling this compound?A: It is highly recommended to use PTFE-coated or ceramic spatulas. Trace iron (
Fe3+
) or copper (
Cu2+
) from metallic spatulas can catalyze the Haber-Weiss reaction, accelerating the formation of phenoxy radicals from the 2-hydroxy group and rapidly degrading the compound (2[2]).
Self-Validating Experimental Protocols
To ensure scientific integrity, all storage and analytical procedures must be self-validating. Implement the following workflows to guarantee the stability of your material.
Purpose: To establish the baseline degradation profile of your specific batch and validate that your HPLC method can successfully resolve the parent compound from its degradants.
Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.
Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 3%
H2O2
. Incubate at 40°C for 24 hours.
Photolytic Stress: Transfer 1 mL of stock to a clear glass vial. Expose to direct simulated sunlight (or a UV lamp at 254/365 nm) for 24 hours.
Analysis: Run the stressed samples against a freshly prepared control using a C18 reverse-phase column (e.g., Water/MeCN gradient with 0.1% TFA).
Validation Mechanism: The assay is validated only if the stressed samples show >10% degradation with baseline chromatographic resolution between the parent peak and the newly formed polar degradants. If co-elution occurs, adjust the gradient before analyzing stored samples.
Protocol 2: Optimal Long-Term Storage Workflow
Purpose: To isolate the compound from environmental triggers (light, oxygen, moisture, and heat).
Baseline Validation: Run an initial HPLC to confirm purity >99.0%. Set aside a 5 mg control aliquot at -80°C as a "golden standard" for future comparison.
Drying: Dry the bulk powder under high vacuum (< 1 mbar) at 30°C for 12 hours to remove trace moisture.
Aliquoting: In a glove box or under a localized nitrogen stream, divide the bulk material into single-use aliquots using a ceramic spatula.
Packaging: Place the aliquots into amber glass vials.
Purging: Purge the headspace of each vial with ultra-pure Argon or Nitrogen for 30 seconds to displace oxygen.
Sealing & Storage: Cap immediately with PTFE-lined septa caps, wrap the seal tightly with Parafilm, and store at -20°C in a desiccated container.
Step-by-step self-validating workflow for long-term storage and aliquoting.
Quantitative Stability Data
The following table summarizes the expected degradation profile of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone over a simulated 12-month period under various storage regimens.
Title: Reactivation of Damage Phenol in Chemical and Biological Laboratories
Source: Minar Journal
URL
Title: Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts
Source: MDPI
URL
minimizing side products and impurities in 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone preparation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure points in the synthesis of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (commo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure points in the synthesis of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (commonly known as 5-chloropaeonol).
In drug development and agricultural chemistry, minimizing impurities is not just about yield; it is about regulatory compliance and downstream predictability. This guide bypasses generic advice to focus on mechanistic causality . Understanding why regioisomers and over-chlorinated side products form is the only reliable way to engineer them out of your workflow.
Reaction Pathway & Impurity Formation
Reaction pathway of paeonol chlorination and side-product formation.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why am I seeing a high percentage of the 3-chloropaeonol regioisomer in my crude mixture?A1: This is a classic issue of competing electronic activation versus steric hindrance. In the starting material (2-hydroxy-4-methoxyacetophenone), both the C3 and C5 positions are electronically activated by the electron-donating -OH and -OMe groups. However, C3 is sterically hindered because it is sandwiched directly between these two groups. If your reaction temperature is too high, the thermal energy overcomes this steric barrier, leading to a kinetically unfavorable but thermodynamically accessible loss of regioselectivity[1].
Actionable Fix: Lower your reaction temperature to 0–5 °C to strictly enforce kinetic control. Furthermore, switch from small halogenating agents (like Cl₂) to a bulkier agent like N-Chlorosuccinimide (NCS). The bulky succinimide transition state significantly increases steric repulsion at C3, driving electrophilic substitution almost exclusively to the C5 position[2].
Q2: My GC-MS shows significant formation of 3,5-dichloropaeonol. How do I prevent over-chlorination?A2: Over-chlorination is a cascading failure in electrophilic aromatic substitutions. The addition of the first chlorine atom at C5 is mildly deactivating, but the combined electron-donating effects of the -OH and -OMe groups keep the aromatic ring highly susceptible to a second electrophilic attack at C3[3].
Actionable Fix: You must strictly control the stoichiometry of your chlorinating agent to exactly 1.00 – 1.05 equivalents. Implement a slow, dropwise addition of the reagent over 1–2 hours using a syringe pump to prevent local concentration spikes.
Q3: I am using the alternative Friedel-Crafts acylation route starting from 4-chloro-3-methoxyphenol, but I observe significant demethylation. What is causing this?A3: Strong Lewis acids, particularly Aluminum Chloride (AlCl₃), are notorious for cleaving aryl methyl ethers to yield phenols, especially at elevated temperatures. This side reaction converts your target methoxy group into a hydroxyl group, yielding an unwanted dihydroxy impurity.
Actionable Fix: Substitute AlCl₃ with a milder Lewis acid such as Zinc Chloride (ZnCl₂) or Boron Trifluoride etherate (BF₃·OEt₂). If AlCl₃ must be used, keep the reaction temperature strictly below 20 °C and minimize the reaction time.
Quantitative Data: Chlorinating Agent Comparison
The choice of reagent fundamentally alters the impurity profile. The table below synthesizes standard optimization parameters for paeonol halogenation, demonstrating why NCS is the superior choice for minimizing side products[2].
Halogenating Agent
Reaction Temp (°C)
Solvent
Regioselectivity (5-Cl : 3-Cl)
Di-chloro Impurity (%)
Overall Target Yield (%)
Chlorine Gas (Cl₂)
20–25
Acetic Acid
4.3 : 1
15.0
65.0
Sulfuryl Chloride (SO₂Cl₂)
0–5
Dichloromethane
10.2 : 1
5.0
82.0
N-Chlorosuccinimide (NCS)
0–25
DMF
22.0 : 1
< 2.0
88.0
Self-Validating Protocol: Regioselective Synthesis using NCS
This step-by-step methodology utilizes NCS to maximize steric hindrance at the C3 position, thereby minimizing regioisomer impurities. It includes built-in validation checkpoints to ensure system integrity.
1. Preparation & Solvation
In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 10.0 mmol (1.66 g) of 2-hydroxy-4-methoxyacetophenone (paeonol) in 30 mL of anhydrous N,N-dimethylformamide (DMF).
Causality: DMF stabilizes the polar transition state of the halogenation, accelerating the reaction even at low temperatures.
2. Thermal Control
Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C under a continuous nitrogen atmosphere.
3. Controlled Electrophilic Addition
Weigh 10.5 mmol (1.40 g) of N-chlorosuccinimide (NCS). Add the NCS to the reaction mixture in 5 equal portions over a period of 45 minutes.
Causality: Gradual addition prevents exothermic spikes and local concentration excesses, which are the primary drivers of 3,5-dichloropaeonol formation.
4. Reaction Progression & Checkpoint 1
Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C). Stir for an additional 4 hours.
Validation Checkpoint 1: Perform a TLC (Hexanes:Ethyl Acetate 4:1). The starting material (
Rf
~0.6) should be consumed, and a new major spot (
Rf
~0.5) should dominate. If a lower
Rf
spot (
Rf
~0.3) appears prominently, this indicates di-chlorination; immediately quench the reaction to prevent further degradation.
5. Quenching & Extraction
Pour the reaction mixture into 100 mL of ice-cold distilled water to precipitate the product and quench any unreacted NCS. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
6. Washing & Drying
Wash the combined organic layers with brine (3 x 50 mL).
Causality: Multiple brine washes are critical here to completely partition the DMF out of the organic layer. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄).
7. Purification & Checkpoint 2
Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via recrystallization from hot ethanol to yield pure 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone.
Validation Checkpoint 2: Conduct GC-MS or LC-MS analysis on the purified crystals. The target mass is m/z 200.0 (for ³⁵Cl). Ensure the m/z 234.0 (dichloro) peak area is < 1.5% to confirm successful impurity minimization.
References
Chen, Y., Tian, J., Tan, Y., Liu, Y., & Wang, Q. (2024). Synthesis of paeonol hydrazone derivatives and their anti-oomycete, anti-fungal, and nematicidal activities. Pest Management Science, 80(11), 5746-5758. URL:[Link]
Saikia, I., Borah, P., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. URL:[Link]
Combinatorial Synthesis of Novel 3/5(3,5)-(Di)nitro/chloropaeonol Derivatives and their Antimicrobial Activity. ResearchGate.
Technical Support Center: Optimizing Catalyst Concentration for 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone Aldol Condensations
Welcome to the technical support center for optimizing aldol condensation reactions involving 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing aldol condensation reactions involving 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst optimization for this specific substrate. Here, we address common challenges and frequently asked questions to enhance your reaction efficiency and product yield.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific problems you may encounter during your experiments.
Question 1: My reaction yield is significantly low or the reaction is not proceeding to completion. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the aldol condensation of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone are a common issue that can stem from several factors, primarily related to the catalyst and reaction conditions.
Potential Causes & Recommended Solutions:
Inadequate Catalyst Concentration or Activity: The phenolic hydroxyl group in your starting material is acidic and can neutralize a portion of the base catalyst.[1] This is a critical consideration as it reduces the effective concentration of the catalyst available to deprotonate the α-carbon of the acetyl group, which is necessary for enolate formation.[1][2]
Solution: Increase the catalyst concentration. For base-catalyzed reactions (e.g., using NaOH or KOH), it is often necessary to use a higher concentration (e.g., 40-50% aqueous solution) to ensure there is sufficient base to both deprotonate the phenol and catalyze the condensation.[1] A molar excess of the base relative to the substrate may be required.
Unfavorable Reaction Equilibrium: The initial aldol addition is often a reversible reaction.[3][4] If the subsequent dehydration to the α,β-unsaturated ketone does not occur efficiently, the equilibrium may favor the starting materials, leading to low conversion.
Solution: Drive the reaction towards the product by removing water as it is formed. This can be achieved by using a Dean-Stark apparatus or by employing reaction conditions that favor dehydration, such as higher temperatures.[5][6] The formation of a highly conjugated system in the final product provides a thermodynamic driving force for the reaction.[3][7]
Suboptimal Temperature: Temperature plays a crucial role. A temperature that is too low may result in a very slow reaction rate, while excessively high temperatures can promote side reactions and decomposition.[5][8]
Solution: Systematically screen a range of temperatures. For many base-catalyzed aldol condensations, room temperature to a moderate heat (e.g., 50-60 °C) is a good starting point.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal temperature for your specific aldehyde partner.
Poor Solvent Choice: The solvent must effectively dissolve both the reactants and the catalyst to ensure a homogeneous reaction mixture.[8]
Solution: Ethanol is a common and often effective solvent for Claisen-Schmidt condensations.[8] However, if solubility is an issue, consider other polar protic or aprotic solvents. In some cases, solvent-free conditions, such as grinding the reactants with a solid catalyst, have been shown to improve yields.[8]
Caption: Troubleshooting workflow for low yield in aldol condensations.
Question 2: I am observing the formation of multiple products or significant side-product formation. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products is a common challenge in crossed aldol condensations.[3] Selectivity can be enhanced by carefully controlling the reaction conditions and the order of addition of reactants.
Common Side Reactions & Strategies for Mitigation:
Self-Condensation of the Aldehyde Partner: If the aldehyde you are reacting with 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone has α-hydrogens, it can react with itself.
Mitigation Strategy: The most effective way to avoid this is to use an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde).[8] If you must use an enolizable aldehyde, a directed aldol approach is recommended. This involves slowly adding the aldehyde to a mixture of the ketone and the base catalyst.[8] This ensures that the concentration of the aldehyde is always low, minimizing its self-condensation.
Cannizzaro Reaction of the Aldehyde: This is a potential side reaction if you are using an aldehyde without α-hydrogens in the presence of a strong base.[3][8]
Mitigation Strategy: Ensure that the ketone is present and ready to react with the aldehyde. The slow addition of the aldehyde to the ketone/base mixture can help to favor the desired aldol condensation over the Cannizzaro reaction.[8] Using a milder base or a lower reaction temperature can also reduce the rate of this side reaction.
Formation of Michael Addition Products: In some cases, the enolate can add to the α,β-unsaturated ketone product in a conjugate addition.
Mitigation Strategy: This is more likely at higher temperatures and with prolonged reaction times.[9] Monitor the reaction closely with TLC and stop the reaction as soon as the desired product is formed. Using a stoichiometric amount of a strong base that is consumed during the workup can also help.[4]
Side Reaction
Mitigation Strategy
Key Considerations
Self-Condensation of Aldehyde
Use a non-enolizable aldehyde or slow addition of the aldehyde.[8]
The reactivity of the aldehyde and ketone should be considered.
Cannizzaro Reaction
Slow addition of the aldehyde to the ketone/base mixture.[8]
More prevalent with strong bases.
Michael Addition
Monitor reaction closely and avoid prolonged reaction times.[9]
Can be favored by higher temperatures.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the optimization of catalyst concentration for your specific aldol condensation.
Q1: What is the fundamental mechanism of a base-catalyzed aldol condensation?
A1: The base-catalyzed aldol condensation proceeds through a two-stage mechanism.[7][10]
Aldol Addition: A base (like NaOH) removes an acidic α-hydrogen from the ketone (1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone) to form a nucleophilic enolate.[2][11] This enolate then attacks the electrophilic carbonyl carbon of an aldehyde molecule, forming a β-hydroxy ketone (the aldol addition product).[2]
Dehydration (Condensation): With heating, the β-hydroxy ketone undergoes dehydration. The base removes a proton from the α-carbon, and the resulting intermediate eliminates a hydroxide ion to form a stable α,β-unsaturated ketone.[6][7][12]
Q2: How do I determine the optimal catalyst concentration for my reaction?
A2: The optimal catalyst concentration is best determined empirically through a series of small-scale experiments. A good starting point for a base-catalyzed reaction with a phenolic ketone is to use a slight molar excess of the base to account for the neutralization of the acidic phenol. From there, you can perform a catalyst loading study.
Experimental Protocol: Catalyst Loading Study
Setup: Prepare a series of identical reactions in parallel, each with a different catalyst concentration (e.g., 1.0, 1.5, 2.0, 2.5 equivalents of base).
Execution: Run the reactions under consistent conditions (temperature, solvent, reactant stoichiometry).
Monitoring: Monitor the progress of each reaction at regular intervals using TLC or HPLC.
Analysis: Compare the reaction rates and the final product yields to identify the catalyst concentration that provides the best balance of reaction speed and selectivity, with minimal side-product formation.
Q3: Can I use an acid catalyst for this reaction?
A3: While acid-catalyzed aldol condensations are possible, they are generally less common for this type of substrate.[8] The mechanism involves the formation of an enol intermediate.[10][13] However, acid catalysts can sometimes lead to lower yields and more side reactions compared to base-catalyzed methods for similar condensations.[14][15] If you choose to explore acid catalysis, Lewis acids or Brønsted acids could be investigated, but base-catalyzed conditions are typically the recommended starting point for Claisen-Schmidt type reactions.[16][17]
Q4: My product is an oil or gum instead of a crystalline solid. How can I purify it?
A4: The formation of an oily or gummy product is often due to the presence of impurities or unreacted starting materials.[1]
Initial Workup: First, ensure a thorough aqueous workup to remove the catalyst and any water-soluble byproducts.[4] If the reaction was basic, careful acidification with a dilute acid (e.g., 10% HCl) can help protonate any phenoxides and may induce precipitation.[1]
Purification: If the product remains oily, column chromatography is the most effective method for purification.[1][4] A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired product from impurities.[1]
References
Aldol Condensation Practice Problems With Answers. (n.d.). Welcome Home Vets of NJ.
SIVAKUMAR, T., et al. (n.d.). Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts.
Wikipedia. (n.d.). Aldol condensation.
BenchChem. (n.d.). Technical Support Center: Optimization of Aldol Condensation for 3-Heptanone, 6-hydroxy-6-methyl-.
BenchChem. (n.d.). Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones.
Shibasaki, M., et al. (2003). Direct Catalytic Asymmetric Aldol Reaction of Hydroxyketones: Asymmetric Zn Catalysis with a Et2Zn/Linked-BINOL Complex. Journal of the American Chemical Society.
Patsnap Eureka. (2025, March 24). Aldol Condensation Explained: Mechanism, Types, and Examples.
BenchChem. (n.d.). Technical Support Center: Synthesis of Chalcones from 3-Hydroxyacetophenone.
Meshram, H. M., et al. (2012). Microwave assisted catalyst free synthesis of 3-hydroxy-2-oxidoles by aldol condensation of acetophenones with isatins. Der Pharma Chemica.
ResearchGate. (n.d.). Optimization Study for Aldol Condensation between C 20 dial 2 and...
ECHEMI. (n.d.). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they?
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed).
Chemistry Steps. (2026, March 15). Aldol Condensation – Dehydration of Aldol Addition Product.
reposiTUm. (2024, November 19). Catalysis of aldol condensations and hydrogenations in flow conditions using (Cu:)Mg:Al oxides.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Compound Profile: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (CAS: 116265-99-7)
Executive Summary & Mechanistic Context
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is a highly lipophilic, planar aromatic molecule. In biological assays, its structural features create severe solubility bottlenecks. The 2-hydroxy group forms a strong intramolecular hydrogen bond with the adjacent ketone carbonyl. This internal bonding "masks" the molecule's primary hydrogen-bond donor, preventing it from interacting with water molecules. Combined with the hydrophobic chloro- and methoxy- substituents, this drives the molecule out of the aqueous phase.
When diluted from a DMSO stock into an aqueous assay buffer, the compound undergoes instantaneous supersaturation and rapid nucleation, leading to precipitation[1]. In biological assays, this poor kinetic solubility manifests as underrated biological activity, highly variable data, false negatives, and inaccurate structure-activity relationships (SAR)[2].
This guide provides field-proven, self-validating protocols to force and maintain this compound in solution without compromising assay integrity.
Step-by-Step Troubleshooting Protocols
To ensure scientific integrity, every solubilization attempt must be treated as a self-validating system. You must prove the compound is in solution before interpreting the biological readout.
Mechanistic Rationale: Kinetic solubility determines if a compound can remain in solution long enough to complete an in vitro assay, which is far more relevant for early discovery than thermodynamic equilibrium[1][3].
Validation Checkpoint: Precipitated compounds scatter light, artificially inflating absorbance readouts or quenching fluorescence[4]. Turbidimetry at 620 nm provides a definitive, non-destructive validation of solubility[3].
Stock Preparation: Dissolve 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone in 100% anhydrous DMSO to create a 10 mM stock. Do not use hydrated DMSO, as water ingress initiates premature nucleation.
Buffer Preparation: Warm the target aqueous assay buffer to 37°C to mimic physiological conditions and maximize kinetic solubility[3].
Dilution: Aliquot 99 µL of the assay buffer into a 96-well clear-bottom plate. Add 1 µL of the DMSO stock (final concentration: 100 µM compound, 1% DMSO).
Incubation: Incubate the plate at 37°C for 15–20 minutes. This mimics the standard pre-incubation time required for compound-target binding kinetics[5].
Readout: Measure absorbance at 620 nm using a microplate reader[3].
Validation: Compare the readout to a vehicle control (1% DMSO in buffer). If the compound well exhibits an absorbance >0.01 OD above the vehicle control, the compound has precipitated. Proceed to Protocol B.
Protocol B: Excipient Formulation & Order of Addition
Mechanistic Rationale: If DMSO alone fails, you must alter the solvent environment. Co-solvents like PEG3350 disrupt structured water networks around the hydrophobic solute[6], while cyclodextrins (like HP-β-CD) provide a hydrophobic internal cavity to encapsulate the planar aromatic ring while presenting a hydrophilic exterior to the buffer[4].
Select Solubilizing Agent:
For Biochemical Assays: Supplement the assay buffer with 5% (w/v) PEG3350. PEG3350 is highly effective at solubilizing aromatic rings and strongly preserves protein stability[6].
For Cell-Based Assays: Supplement the culture media with 1–10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are a less toxic alternative to high organic solvent concentrations[4].
Modify Order of Addition (Critical): Never add aqueous buffer directly to the DMSO stock. The localized lack of solvent will cause irreversible crashing. Instead, place the excipient-supplemented buffer on a rapid vortexer.
Dropwise Integration: Add the DMSO compound stock dropwise into the vortexing buffer. This ensures immediate dispersal, preventing localized micro-environments of supersaturation.
Re-Validation: Repeat the turbidimetry check (Protocol A, Step 5) to confirm the solution is optically clear before adding biological targets.
Quantitative Comparison of Solubilization Strategies
Summarizing quantitative thresholds is critical for assay design. The table below outlines the operational limits for different solubilization strategies based on authoritative pharmacological guidelines.
Solubilization Strategy
Max Recommended Concentration
Biochemical Assay Compatibility
Cell-Based Assay Compatibility
Mechanistic Action
DMSO (Vehicle)
≤ 1.0% (v/v)
High
Low (Cytotoxic > 0.3125% in sensitive lines like MCF-7)[7]
Co-solvent; strong tendency to preserve protein structure[6].
Solubilization Workflow Visualization
The following decision tree dictates the logical flow for rescuing the solubility of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone.
Figure 1: Decision tree for optimizing the aqueous solubility of highly lipophilic aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: My compound crashes out immediately upon dilution into the assay buffer. Why is this happening?A1: This is a classic kinetic solubility failure. The rapid change in solvent polarity causes instantaneous nucleation. Because 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone forms an intramolecular hydrogen bond, it interacts poorly with water. To fix this, change your order of addition (add the compound last, dropwise, under vortexing) and incorporate a solubilizing excipient like HP-β-CD into the buffer prior to compound introduction[4].
Q2: Can I just increase the DMSO concentration to 5% to keep it in solution?A2: For biochemical assays, this is sometimes acceptable, but for cell-based assays, absolutely not. DMSO concentrations above 1% (and sometimes as low as 0.3125%) exhibit rapid, concentration-dependent cytotoxicity. High DMSO levels bind specifically to apoptotic and membrane proteins, inducing apoptosis and reducing cell viability in lines like MCF-7 and HeLa[7]. You must rely on biocompatible co-solvents instead.
Q3: How do I definitively know if my solubilization strategy (like PEG3350) is interfering with my assay readout?A3: You must run an "Excipient Control." Test the assay using the buffer + excipient + DMSO vehicle without the compound[4]. Confirm that the excipient does not inhibit or activate the target enzyme, alter the binding kinetics[5], or affect cell viability on its own.
Q4: Is there a difference between kinetic and thermodynamic solubility for this compound?A4: Yes. Thermodynamic solubility is the absolute equilibrium concentration of the compound in water (usually very low for this molecule). Kinetic solubility is the concentration at which the compound remains in a metastable solution before precipitating[1]. For high-throughput in vitro assays, kinetic solubility is the most appropriate metric, as the compound only needs to stay in solution for the duration of the assay (typically minutes to hours)[3].
References
MedCrave Online. "Solubility: a speed–breaker on the drug discovery highway." MedCrave. Available at:[Link]
Charnwood Discovery. "How to Develop Effective in vitro Assays for Early Drug Discovery." Charnwood Discovery. Available at: [Link]
Waters Corporation. "High-Throughput Measurement of Compound Solubility and Physical Form with BMI." Waters. Available at:[Link]
National Institutes of Health (NIH) / PMC. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study." NIH.gov. Available at:[Link]
Evotec. "Turbidimetric Solubility Assay." Evotec. Available at:[Link]
ResearchGate. "Considerations regarding use of solvents in in vitro cell based assays." ResearchGate. Available at:[Link]
Technical Support Center: Resolving NMR Peak Overlaps in 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone Derivatives
Welcome to the technical support center dedicated to addressing a common yet challenging issue in the structural elucidation of 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone and its derivatives: the resolution of overla...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to addressing a common yet challenging issue in the structural elucidation of 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone and its derivatives: the resolution of overlapping peaks in their Nuclear Magnetic Resonance (NMR) spectra. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, actionable solutions in a readily accessible question-and-answer format.
Introduction: The Challenge of Spectral Crowding
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone and its analogues are key scaffolds in medicinal chemistry. However, their substituted aromatic rings and flexible side chains often lead to ¹H NMR spectra with significant peak overlap, particularly in the aromatic region. This spectral complexity can obscure crucial structural information, hindering unambiguous characterization and the determination of structure-activity relationships (SAR). This guide provides a systematic approach to dissecting and resolving these complex spectra.
Troubleshooting Guides & FAQs
Q1: My aromatic proton signals in the ¹H NMR spectrum of my 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone derivative are completely overlapped. How can I begin to resolve them?
A1: Initial Steps - Optimizing Acquisition Parameters and Solvent Choice
Before resorting to more advanced techniques, simple adjustments to the data acquisition and sample preparation can often yield significant improvements in spectral dispersion.
Causality: The chemical shift of a proton is highly sensitive to its local electronic environment. Subtle changes in solvent or temperature can alter intermolecular interactions (e.g., hydrogen bonding, aromatic stacking) and molecular conformation, leading to changes in these electronic environments and, consequently, chemical shifts.[1][2]
Protocol 1: Systematic Solvent Screening
A change in solvent can induce differential chemical shifts (solvent-induced shifts) by altering the solvation of the analyte.[1] Aromatic solvents, for instance, can cause significant shifts due to their ring current effects.
Step-by-Step Methodology:
Sample Preparation: Prepare solutions of your compound (5-10 mg) in a range of deuterated solvents (0.6 mL).
Solvent Selection: Choose solvents with varying polarities and properties. A recommended starting set is provided in the table below.
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample, ensuring identical acquisition parameters (e.g., spectral width, number of scans) for accurate comparison.
Analysis: Compare the aromatic regions of the spectra to identify the solvent that provides the best peak separation.
Table 1: Recommended Solvents for Initial Screening
Solvent
Properties
Expected Effect on Spectrum
Chloroform-d (CDCl₃)
Standard, relatively non-polar
Baseline spectrum
Benzene-d₆ (C₆D₆)
Aromatic, non-polar
Can induce significant upfield or downfield shifts due to anisotropic effects
Acetone-d₆ ((CD₃)₂CO)
Polar, aprotic
Can disrupt intermolecular hydrogen bonding
Methanol-d₄ (CD₃OD)
Polar, protic
Can form new hydrogen bonds, altering chemical shifts of nearby protons
Dimethyl sulfoxide-d₆ ((CD₃)₂SO)
Highly polar, aprotic
Strong solvent, can significantly alter solute conformation and interactions
Q2: I've tried different solvents, but the aromatic signals are still overlapping. What's the next logical step?
A2: Harnessing Temperature to Resolve Dynamic Processes
Variable Temperature (VT) NMR is a powerful technique for resolving signals that are broadened or overlapped due to dynamic processes, such as conformational exchange or slow rotation around single bonds.[3][4][5]
Causality: Many molecules, including substituted acetophenones, exist as a mixture of rapidly interconverting conformers at room temperature. The observed NMR spectrum is a time-average of these conformers. By lowering the temperature, you can slow down this exchange, potentially to the point where individual conformers can be observed as distinct sets of peaks. Conversely, increasing the temperature can sometimes simplify a spectrum by causing broad exchange peaks to sharpen into a single averaged peak.[4]
Protocol 2: Variable Temperature (VT) NMR Experiment
Important Safety Note: Always use appropriate NMR tubes (Class A glass, e.g., Wilmad 507 or equivalent) for VT experiments, as cheaper tubes can fracture at extreme temperatures.[3] Also, use the correct spinner (PEEK or ceramic) for high or low-temperature work.[3]
Step-by-Step Methodology:
Sample Preparation: Prepare your sample in a solvent with a wide liquid range (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).
Initial Spectrum: Acquire a reference spectrum at ambient temperature (e.g., 25°C).
Temperature Increments: Gradually decrease or increase the temperature in 10-20°C increments.[6][7] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[7]
Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point.
Analysis: Monitor the chemical shifts and line shapes of the overlapping signals as a function of temperature. Look for the temperature at which the best resolution is achieved.
Diagram 1: Decision Workflow for Initial Troubleshooting
Caption: Initial troubleshooting workflow for overlapping NMR signals.
Q3: Simple methods haven't fully resolved my spectrum. What advanced NMR techniques can I use?
A3: Leveraging Multi-Dimensional NMR and Chemical Shift Reagents
When one-dimensional techniques are insufficient, 2D NMR spectroscopy and chemical shift reagents are the next tools of choice. These methods provide significantly more information and can often resolve even severely overlapped spectra.[8][9]
Two-Dimensional (2D) NMR Spectroscopy
2D NMR experiments correlate signals based on different types of interactions, spreading the information into a second dimension and thereby reducing overlap.[8][10]
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-4 bonds).[11] Cross-peaks in a COSY spectrum connect coupled protons, allowing you to trace out spin systems.
TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but extends the correlation to all protons within a spin system, even if they are not directly coupled.[11] This is particularly useful for identifying all protons belonging to a specific structural fragment.
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with the carbons they are directly attached to (¹JCH).[11][12] Since ¹³C spectra are generally much better dispersed than ¹H spectra, HSQC is excellent for resolving overlapping proton signals.[13]
HMBC (Heteronuclear Multiple Bond Correlation): HMBC correlates protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH).[12] This is invaluable for connecting different spin systems and assigning quaternary carbons.
Diagram 2: Workflow for 2D NMR Experiment Selection
Caption: A typical workflow for structure elucidation using 2D NMR.
Lanthanide Shift Reagents (LSRs)
LSRs are paramagnetic complexes that can coordinate to lone pairs on heteroatoms (like the hydroxyl and carbonyl oxygens in your molecule).[1][14] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance and angle of the proton from the lanthanide ion, often leading to dramatic spectral simplification.[15]
Causality: The paramagnetic lanthanide ion creates a local magnetic field that perturbs the magnetic field experienced by the nuclei of the substrate molecule.[15] This "pseudocontact shift" spreads out the signals, resolving overlap.[1] Europium-based reagents (e.g., Eu(fod)₃) typically cause downfield shifts, while praseodymium reagents (e.g., Pr(fod)₃) cause upfield shifts.[15]
Protocol 3: Using a Lanthanide Shift Reagent
Step-by-Step Methodology:
Sample Preparation: Prepare a solution of your compound (5-10 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃). Acquire a reference ¹H NMR spectrum.
LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same solvent.
Titration: Add small, incremental amounts of the LSR stock solution to your NMR tube (e.g., 0.1 molar equivalents at a time).
Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the LSR.
Analysis: Monitor the changes in chemical shifts. The signals from protons closer to the coordination site (hydroxyl and carbonyl groups) will shift more significantly. Continue the titration until sufficient peak separation is achieved. Be aware that excessive LSR can cause significant line broadening.
Table 2: Comparison of Advanced Resolution Techniques
Technique
Principle
Best For
Limitations
2D NMR (COSY, TOCSY, HSQC, HMBC)
Correlation of nuclei through bonds
Unambiguous assignment of complex spin systems and full structure elucidation.[8][12]
Can be time-consuming to acquire and process. Requires a higher concentration of the sample.
Lanthanide Shift Reagents (LSRs)
Paramagnetic-induced chemical shifts
Rapidly simplifying complex ¹H spectra, especially for molecules with coordinating functional groups.[14][15]
Can cause line broadening at higher concentrations. Requires a coordinating site on the molecule.
Q4: Some of my peaks are still overlapped, but I can see the shoulders of the individual signals. Can I quantify the components?
A4: Computational Deconvolution
When physical or chemical methods cannot fully resolve signals, computational deconvolution (also known as peak fitting) can be employed.[16][17][18] This involves fitting theoretical lineshapes (typically Lorentzian or Gaussian) to the experimental data to extract the parameters of the underlying individual peaks.
Causality: An NMR spectrum is the sum of the individual resonance signals from each nucleus. Deconvolution algorithms work by modeling this sum and optimizing the parameters (position, height, width, and lineshape) of the individual peaks to best match the experimental spectrum.[17]
Protocol 4: Spectral Deconvolution
This protocol provides a general workflow. The specific steps will vary depending on the software used (e.g., Mnova, TopSpin, Origin).
Step-by-Step Methodology:
Data Import: Import your high-resolution 1D NMR spectrum into the deconvolution software.
Region Selection: Select the overlapped region of the spectrum you wish to deconvolve.
Initial Peak Picking: Manually or automatically identify the approximate positions of the individual peaks within the overlapped multiplet.
Fitting: The software will perform a non-linear least-squares fit of the chosen lineshape model to the data.
Analysis and Refinement: Review the results of the fit, including the individual fitted peaks, the sum of the fitted peaks, and the residual (the difference between the experimental and fitted data). If necessary, adjust the initial peak positions or the fitting model and repeat the fit.
Quantification: Once a satisfactory fit is achieved, the software will provide the integral (area) of each individual peak, allowing for quantification.
Diagram 3: Deconvolution Process
Caption: The iterative process of spectral deconvolution.
Conclusion: A Multi-faceted Approach
Resolving overlapped NMR signals in 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone derivatives rarely relies on a single technique. The most effective strategy often involves a combination of the methods outlined in this guide. By starting with simple adjustments to experimental conditions and progressing to more advanced 2D NMR and computational methods, researchers can systematically dissect complex spectra to reveal the underlying structural information crucial for advancing their research and development goals.
References
Vertex AI Search. (n.d.). Types of 2D NMR. Retrieved March 18, 2026.
International Journal of Pharmaceutical Research and Applications. (2025, April 25). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis.
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved March 18, 2026.
ACS Omega. (2025, September 1). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved March 18, 2026.
National Institutes of Health. (2009, June 5). Advances in Nuclear Magnetic Resonance for Drug Discovery.
University of Regensburg. (n.d.). Chemical shifts. Retrieved March 18, 2026.
EPFL. (n.d.). 2D NMR. Retrieved March 18, 2026.
Benchchem. (n.d.). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. Retrieved March 18, 2026.
University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR.
Tokyo Chemical Industry. (n.d.). Water-Soluble Chiral Shift Reagents for High-Field NMR. Retrieved March 18, 2026.
JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved March 18, 2026.
Patsnap. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference.
Journal of the American Chemical Society. (n.d.). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts.
University of California, Santa Barbara. (n.d.).
Magnetic Resonance. (2023, February 8). DEEP Picker1D and Voigt Fitter1D: a versatile tool set for the automated quantitative spectral deconvolution of complex 1D-NMR spectra.
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
University of Washington. (n.d.). 2D NMR: TOCSY and HSQC. Retrieved March 18, 2026.
IntechOpen. (2026, February 27). Combined Approaches of NMR Spectroscopy in Pharmaceutical Sciences.
AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
Journal of Chemical Theory and Computation. (2009, November 23). Computational Analysis of Solvent Effects in NMR Spectroscopy.
Sigma-Aldrich. (n.d.). 1-(5-chloro-2-methoxy-4-(methoxymethoxy)phenyl)ethanone. Retrieved March 18, 2026.
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved March 18, 2026.
Royal Society of Chemistry. (n.d.).
Energy & Fuels. (n.d.).
NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. Retrieved March 18, 2026.
temperature optimization for the crystallization of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone. It combines foundational...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone. It combines foundational scientific principles with practical, field-tested troubleshooting advice to ensure the consistent attainment of high-purity crystalline material.
Section 1: Foundational Principles of Crystallization
Crystallization is a critical purification technique in chemical and pharmaceutical development. The process is governed by the principles of solubility and supersaturation. A successful crystallization protocol ensures that the target compound, 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone, selectively precipitates from a solution, leaving impurities behind. This is achieved by creating a supersaturated solution, a thermodynamically unstable state where the concentration of the solute exceeds its equilibrium solubility.
The formation of crystals from a supersaturated solution occurs in two main stages:
Nucleation: The initial formation of small, stable crystalline entities (nuclei). This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).
Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.
The key to successful temperature optimization is to control the rate at which supersaturation is generated to favor crystal growth over rapid primary nucleation. This is achieved by carefully managing the temperature profile of the solution, often keeping it within the Metastable Zone (MSZ) . The MSZ is a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur on existing seed crystals.[1][2][3] The width of this zone (MSZW) is a critical parameter that is influenced by factors such as cooling rate, impurity levels, and agitation.[3]
Section 2: A Systematic Approach to Temperature Optimization
A robust crystallization process is developed through a systematic, data-driven approach. The following workflow outlines the essential steps for optimizing the crystallization temperature for 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone.
Caption: Workflow for Crystallization Temperature Optimization.
Solvent Selection
The choice of solvent is the most critical decision in developing a crystallization process. An ideal solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For substituted acetophenones, polar protic and aprotic solvents are often good starting points.
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Safety & Handling Notes
Rationale for Use
Ethanol
78
24.5
Flammable liquid. Use in a well-ventilated area.
Good general-purpose solvent for moderately polar compounds. Often used in recrystallization of acetophenone derivatives.[4]
Methanol
65
32.7
Flammable and toxic. Avoid inhalation and skin contact.
Higher polarity than ethanol; may be suitable if ethanol provides insufficient solubility at high temperatures.
Isopropanol (IPA)
82
19.9
Flammable liquid.
Lower polarity than ethanol; can be a good choice to reduce solubility at room temperature, potentially increasing yield.
Acetone
56
20.7
Highly flammable.
Strong solvent, may require an anti-solvent to induce crystallization.
Ethyl Acetate
77
6.0
Flammable liquid.
A less polar option, useful if the compound is too soluble in alcohols.
Water
100
80.1
Non-toxic.
Can be used as an anti-solvent with water-miscible organic solvents like ethanol or acetone. Recrystallization from an aqueous solution has been noted for similar compounds.[5]
Experimental Protocol: Determining the Metastable Zone Width (MSZW)
The MSZW can be determined using the polythermal method.[3] This involves cooling a saturated solution at a constant rate and recording the temperature at which nucleation begins (indicated by cloudiness).
Objective: To determine the temperature difference between the saturation point and the nucleation point at various cooling rates.
Materials:
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
Selected solvent (e.g., Ethanol)
Jacketed reaction vessel with temperature control and overhead stirrer
Turbidity probe or visual observation capability
Temperature probe
Procedure:
Prepare a solution of known concentration (e.g., 100 mg/mL) in the jacketed vessel.
Heat the solution until all solid material is completely dissolved. Record this temperature as the saturation temperature (T_sat).
Increase the temperature by 5-10°C above T_sat to ensure complete dissolution.
Begin cooling the solution at a constant, controlled rate (e.g., 5°C/hour).
Continuously monitor the solution for the first sign of turbidity (cloudiness). The temperature at which this occurs is the nucleation temperature (T_nuc).
The MSZW for that cooling rate is calculated as: ΔT = T_sat - T_nuc .
Repeat steps 2-6 for different cooling rates (e.g., 10°C/hour, 20°C/hour) to understand how the MSZW is affected. A narrower MSZW is typically observed at higher cooling rates.[2]
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the crystallization of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone.
Question: My compound "oiled out" instead of crystallizing. What happened and what should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[6][7] This is often due to the melting point of the compound being lower than the temperature of the solution when supersaturation is reached, or when the level of supersaturation is too high, kinetically favoring liquid-liquid phase separation over the more ordered process of crystallization.[6][8] Oiled out products are undesirable as the oil can trap impurities, defeating the purpose of recrystallization.[7][9]
Caption: Troubleshooting Decision Tree for Oiling Out.
Troubleshooting Steps:
Reduce Cooling Rate: The most common cause is excessive supersaturation from rapid cooling. Re-heat the solution until the oil dissolves, then cool it much more slowly (e.g., over several hours or overnight). This keeps the system within the metastable zone, favoring controlled crystal growth.[6][8]
Add More Solvent: The initial concentration may be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat to get a clear solution, and then attempt to cool slowly again.[7]
Use Seeding: Introduce a few seed crystals of pure 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone into the solution once it has cooled into the metastable zone (i.e., slightly below the saturation temperature). This provides a template for growth and can bypass the kinetic barrier to nucleation, preventing oiling out.[6]
Change Solvent System: If the problem persists, the solvent may be unsuitable. Try a solvent in which the compound is less soluble, or use a mixed-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like ethanol) and then slowly add a "poor" or "anti-solvent" (like water) at an elevated temperature until turbidity is observed, then clarify by adding a drop of the good solvent and cool slowly.[10]
Question: I'm getting very fine needles which are hard to filter and dry. How can I grow larger crystals?
Answer: The formation of very fine needles typically indicates that the rate of nucleation was much faster than the rate of crystal growth. This happens when the solution becomes highly supersaturated very quickly, leading to the formation of a large number of nuclei simultaneously.
Solutions:
Slower Cooling: As with oiling out, a slower cooling profile is the most effective solution. A gradual temperature decrease minimizes the level of supersaturation at any given time, allowing solute molecules to deposit onto existing crystals rather than forming new nuclei.[11]
Staged Cooling: Implement a cooling profile with hold times. For example, cool rapidly to the upper boundary of the MSZW, then apply a very slow cooling rate through the MSZ, followed by a faster cooling rate to the final temperature once a significant crystal mass has formed.
Reduce Agitation: While stirring is necessary for thermal homogeneity, very high agitation rates can increase secondary nucleation, leading to smaller crystals. Reduce the stirring speed once nucleation has begun.
Seeding: A proper seeding strategy is crucial. Introducing a controlled number of seed crystals provides a limited number of sites for growth, channeling the supersaturation into increasing the size of these seeds rather than creating a new population of fine crystals.
Question: The purity of my recrystallized material hasn't improved significantly. Why?
Answer: This indicates a problem with the crystallization process that is preventing effective impurity rejection.
Possible Causes and Solutions:
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the desired compound and the impurities. If both are either very soluble or very insoluble, separation will be poor. A different solvent may be required.
Rapid Crystallization: If crystals form too quickly (crash crystallization), impurities can become trapped (occluded) within the growing crystal lattice. This is another reason to employ a slow, controlled cooling profile.
High Impurity Load: If the starting material is extremely impure (>10-15%), a single crystallization may be insufficient. A second recrystallization may be necessary. For a structurally similar compound, 4-bromoacetophenone, crystallization was shown to dramatically reduce impurities.[12]
Solid Solution Formation: In some cases, the impurity may be structurally very similar to the target compound and can be incorporated into the crystal lattice, forming a solid solution. If this is suspected, an alternative purification method (e.g., chromatography) may be needed before the final crystallization step.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone?
Q2: How important is the stirring rate during crystallization?
The stirring rate is very important. It ensures the temperature is uniform throughout the vessel and keeps the growing crystals suspended, preventing them from agglomerating at the bottom. However, excessively high stirring rates can lead to crystal breakage and increased secondary nucleation, resulting in a smaller final crystal size. A balance must be found, typically a gentle agitation that maintains a uniform slurry.
Q3: Can I reuse the mother liquor from the crystallization?
The mother liquor contains the soluble impurities that were removed from the crystalline product. It also contains some amount of your desired compound, up to its solubility limit at the final temperature. To improve overall process yield, you can concentrate the mother liquor (e.g., by rotary evaporation) to obtain a "second crop" of crystals.[12] Be aware that this second crop will likely be less pure than the first and may require a separate recrystallization.
Q4: How do I confirm the purity of my final product?
Purity should be confirmed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and identifying any remaining impurities. Differential Scanning Calorimetry (DSC) can provide an accurate melting point and indicate the presence of impurities through melting point depression or broadening. Spectroscopic methods like ¹H NMR can confirm the chemical structure and may reveal impurities if they are present in significant amounts.
Section 5: References
Vertex AI Search. (n.d.). Metastable Zone Width (MSZW) in Crystallization. Retrieved March 17, 2026, from
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved March 17, 2026, from
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 17, 2026, from
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved March 17, 2026, from
Nagy, Z. K., & Aamir, E. (2008, December 11). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. ACS Publications. Retrieved March 17, 2026, from
Fujiwara, M., et al. (n.d.). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. Retrieved March 17, 2026, from
ResearchGate. (n.d.). Some Aspects of the Importance of the Metastable Zone Width and Nucleation in Industrial Crystallizers. Retrieved March 17, 2026, from
BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved March 17, 2026, from
Barrett, P. (n.d.). Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Retrieved March 17, 2026, from
Chemistry LibreTexts. (2022, August 16). 2.2.4.4F: Second Crop Crystallization. Retrieved March 17, 2026, from
Alotaibi, A. A., et al. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry, 18(2), 704-714. Retrieved March 17, 2026, from
ChemicalBook. (2026, January 13). 1-(5-Chloro-2-hydroxyphenyl)ethanone. Retrieved March 17, 2026, from
A Comparative Guide to HPLC Method Validation for the Quantification of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory complian...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone, a key chemical intermediate.[1] We will explore the causality behind the experimental choices, present supporting data, and compare the performance of this method with other potential analytical techniques.
Introduction to 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone and the Imperative for Accurate Quantification
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (CAS No. 116265-99-7) is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a chlorinated phenyl ring with hydroxyl and acetyl groups, makes it a versatile precursor.[1] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust and validated analytical method for its quantification is not merely a procedural step but a critical component of ensuring product integrity.
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful analytical technique for the separation, identification, and quantification of a broad range of compounds, including pharmaceutical ingredients and their intermediates.[2][3] Its high resolution, sensitivity, and applicability to a wide range of analytes make it the workhorse of the pharmaceutical industry.[2][4]
The Validated RP-HPLC-UV Method: A Deep Dive
The primary method discussed here is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This is a common and robust choice for the analysis of small organic molecules like 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone.[4][5]
Experimental Protocol: RP-HPLC-UV Method
1. Materials and Reagents:
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone reference standard (Purity ≥ 99%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC or Milli-Q grade)
Phosphoric acid or Formic acid (for pH adjustment)
2. Chromatographic Conditions:
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for retaining and separating moderately polar compounds.[6]
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good resolution and a reasonable run time.[4][6]
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
Sample Preparation: Dissolve the sample containing 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone in the same solvent as the standards to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
Method Validation: Adherence to ICH Guidelines
The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) guidelines provide a framework for performing method validation.[2][7][8]
Validation Parameters and Typical Acceptance Criteria:
Validation Parameter
Description
Typical Acceptance Criteria
Specificity
The ability to assess the analyte unequivocally in the presence of other components.[7][9]
The analyte peak should be well-resolved from any impurity or matrix peaks. Peak purity analysis using a DAD is recommended.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.[7][9]
The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[11]
The range should encompass the expected concentrations in the samples.
Accuracy
The closeness of the test results to the true value.[7][9]
Recovery of 98.0% - 102.0% for spiked samples at three concentration levels.[5]
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7]
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7][11]
Typically determined based on the signal-to-noise ratio (e.g., 3:1) or the standard deviation of the response and the slope of the calibration curve.[12]
Limit of Quantification (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][11]
Typically determined based on the signal-to-noise ratio (e.g., 10:1) or the standard deviation of the response and the slope of the calibration curve.[12]
Robustness
A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2][9]
The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.
System Suitability
Ensures that the chromatographic system is suitable for the intended analysis.[7][11]
Parameters such as theoretical plates, tailing factor, and resolution should meet predefined criteria.[6]
Visualizing the HPLC Method Validation Workflow
Caption: A flowchart illustrating the typical workflow for HPLC method development, validation, and application.
Comparative Analysis with Alternative Methods
While RP-HPLC-UV is a robust and widely accessible technique, other methods can also be employed for the quantification of small organic molecules.[4] Here, we compare it with Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Feature
RP-HPLC-UV
Gas Chromatography (GC)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Separation based on liquid chromatography coupled with mass-based detection.
Applicability
Suitable for a wide range of non-volatile and thermally stable/unstable compounds.[2]
Primarily for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds.[4]
Broad applicability, similar to HPLC, but with enhanced specificity.[3][4]
Specificity
Good, but can be limited by co-eluting impurities with similar UV spectra.[5]
Good, especially with a mass spectrometer (GC-MS).
Excellent, based on the mass-to-charge ratio of the analyte, providing a high degree of certainty.[5]
Sensitivity
Good, with LOD and LOQ typically in the µg/mL to ng/mL range.[5]
Can be very high, especially with sensitive detectors like FID or MS.
Excellent, often providing lower LOD and LOQ values than UV detection.[5]
Instrumentation Cost
Moderate.
Moderate.
High.
Robustness
Generally high.
High.
Can be more complex and may require more maintenance.
Considerations for 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
Ideal due to its polarity and non-volatile nature.
The compound's hydroxyl group may require derivatization to improve volatility and peak shape.
Offers higher sensitivity and specificity, which could be beneficial for trace-level analysis or in complex matrices.
Justification for RP-HPLC-UV as the Preferred Method
For the routine quality control of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone, the validated RP-HPLC-UV method strikes an optimal balance between performance, cost, and ease of use.
Expertise & Experience: The choice of a C18 column is based on extensive experience in separating moderately polar aromatic compounds. The use of an acidified mobile phase is a standard practice to ensure the protonation of any acidic functional groups, leading to sharp, symmetrical peaks.
Trustworthiness: The validation process, conducted according to ICH guidelines, establishes a self-validating system.[7] Each validation parameter provides a layer of confidence in the method's reliability. For instance, the specificity study, including forced degradation, would demonstrate the method's ability to separate the main compound from its potential degradation products, ensuring that the reported quantity is solely that of the intact molecule.[13]
Authoritative Grounding: The entire validation framework is grounded in the internationally recognized ICH Q2(R1) and the recently updated Q2(R2) guidelines, ensuring regulatory acceptance.[7][8]
Visualizing the Method Comparison
Caption: A comparative diagram of analytical techniques based on key performance metrics.
Conclusion
The validated RP-HPLC-UV method presented provides a reliable, accurate, and robust solution for the quantification of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone. While alternative methods like GC and LC-MS have their merits, particularly in terms of sensitivity and specificity for the latter, the HPLC-UV method offers the most practical and cost-effective approach for routine quality control in a pharmaceutical setting. The detailed protocol and validation framework outlined in this guide serve as a comprehensive resource for scientists and researchers, ensuring the generation of high-quality, reproducible data that meets stringent regulatory standards.
References
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
Chromatography Today. (n.d.). Alternative found for HPLC methods. Retrieved from [Link]
Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Maurya, S., & Lokhande, M. (2017). International Journal of Pharmaceutical Sciences and Research, 8(8), 3325-3340.
European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
MDPI. (2025, November 11). Advances in Miniaturized Liquid Chromatography for the Detection of Organic Pollutants in Food, Environmental, and Biological Samples. Retrieved from [Link]
PMC. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]
LookChem. (2026, February 27). The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Retrieved from [Link]
LinkedIn. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]
Impactfactor. (2025, October 15). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Retrieved from [Link]
PMC. (2008, September 27). 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-ethoxyphenyl)ethanone. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2021, October 3). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Retrieved from [Link]
Arabian Journal of Chemistry. (n.d.). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Retrieved from [Link]
A Comparative Guide to the Reactivity of Halogenated vs. Non-Halogenated Hydroxyacetophenones
An In-Depth Analysis of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone and 2-hydroxy-4-methoxyacetophenone Introduction In the landscape of pharmaceutical and fine chemical synthesis, substituted acetophenones are pivota...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Analysis of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone and 2-hydroxy-4-methoxyacetophenone
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, substituted acetophenones are pivotal intermediates. Their reactivity is finely tuned by the array of substituents on the aromatic ring, dictating the feasibility and outcome of subsequent synthetic transformations. This guide provides a detailed comparative analysis of two such analogs: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone and its non-halogenated counterpart, 2-hydroxy-4-methoxyacetophenone (also known as Paeonol).
The central focus of this investigation is to elucidate how the introduction of a single chlorine atom at the C5 position fundamentally alters the chemical behavior of the molecule. We will dissect the electronic and steric influences of this halogen substituent, providing a predictive framework for their reactivity in key reaction classes, supported by established chemical principles and illustrative experimental protocols. This guide is intended for researchers, chemists, and process development scientists who leverage these building blocks and require a nuanced understanding of their reactivity profiles to optimize synthetic strategies.
Structural and Electronic Properties: The Foundational Difference
The reactivity of an aromatic compound is governed by the electron density of the ring and the stability of intermediates formed during a reaction. The substituents on the benzene ring play the primary role in modulating this electron density through a combination of inductive and resonance effects.
2-hydroxy-4-methoxyacetophenone possesses three substituents:
-OH (hydroxyl): A powerful activating group with a strong positive resonance effect (+R) and a negative inductive effect (-I). The +R effect dominates, donating electron density to the ring, especially at the ortho and para positions.
-OCH₃ (methoxy): Also a strong activating group with a dominant +R effect.[1]
-COCH₃ (acetyl): A deactivating group with both -I and -R effects, withdrawing electron density from the ring.
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone adds a fourth substituent:
-Cl (chloro): Halogens present a unique case where two opposing effects are at play. The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring by pulling electron density away.[2][3] Conversely, its lone pairs can participate in resonance, donating electron density back to the ring (+R effect), which directs incoming electrophiles to the ortho and para positions.[4][5] For chlorine, the inductive effect is significantly stronger than the resonance effect, leading to a net deactivation of the aromatic ring compared to its non-halogenated counterpart.[6]
The interplay of these effects is summarized in the table below.
This class of reactions most vividly illustrates the difference in reactivity. The rate of EAS is directly proportional to the electron density of the aromatic ring.
Reactivity: 2-hydroxy-4-methoxyacetophenone is expected to be significantly more reactive towards electrophiles. Its ring is highly activated by the synergistic electron-donating effects of the hydroxyl and methoxy groups. In contrast, the potent inductive electron withdrawal (-I) of the chlorine atom in 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone reduces the overall electron density of the ring, rendering it less nucleophilic and therefore less reactive.[2]
Regioselectivity (Orientation):
For 2-hydroxy-4-methoxyacetophenone , the directing power of the -OH and -OCH₃ groups is paramount. The position most activated for substitution is C5, which is ortho to both the hydroxyl and methoxy groups.
For 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone , the C5 position is blocked by the chlorine atom. The most activated available position is C3, which is ortho to the powerfully activating -OH group and meta to the deactivating acetyl group. While chlorine is an ortho, para-director, its primary role here is deactivation.
The logical flow for predicting the outcome of an electrophilic substitution reaction is outlined below.
Caption: Predictive workflow for electrophilic aromatic substitution.
Reactivity of the Carbonyl Group
The electrophilicity of the acetyl group's carbonyl carbon can be influenced by the ring's electronic properties. The electron-withdrawing chloro substituent in 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone should, in principle, slightly increase the partial positive charge on the carbonyl carbon, making it marginally more susceptible to nucleophilic attack compared to the non-halogenated analog. However, this effect is often subtle and can be overshadowed by the powerful influence of the ortho-hydroxyl group, which forms a strong intramolecular hydrogen bond with the carbonyl oxygen in both molecules. This hydrogen bond already enhances the electrophilicity of the carbonyl and may temper the observable differences in reactivity.
Acidity of the Phenolic Hydroxyl Group
The acidity of the phenolic proton is determined by the stability of the corresponding phenoxide anion. Electron-withdrawing groups stabilize the negative charge of the phenoxide, thereby increasing the acidity of the parent phenol.
In 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone , the chlorine atom's strong inductive effect helps to delocalize and stabilize the negative charge on the phenoxide ion formed after deprotonation.
In 2-hydroxy-4-methoxyacetophenone , the absence of this additional electron-withdrawing group means the resulting phenoxide is comparatively less stabilized.
Therefore, 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is predicted to be a stronger acid (i.e., have a lower pKa) than 2-hydroxy-4-methoxyacetophenone. This has practical implications for reactions involving deprotonation of the hydroxyl group, such as Williamson ether synthesis, where the chlorinated compound may react under milder basic conditions.
To experimentally validate the predicted differences in EAS reactivity, a competitive or parallel bromination reaction can be performed. This protocol is designed to highlight the disparity in reaction rates and regioselectivity.
Objective: To demonstrate the higher reactivity and different regioselectivity of 2-hydroxy-4-methoxyacetophenone compared to 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone in an electrophilic bromination reaction.
Materials:
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
2-hydroxy-4-methoxyacetophenone (Paeonol)
N-Bromosuccinimide (NBS)
Glacial Acetic Acid (Solvent)
Dichloromethane (for extraction)
Saturated Sodium Bicarbonate solution
Anhydrous Magnesium Sulfate
TLC plates (Silica gel 60 F₂₅₄)
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure:
Reaction Setup:
Prepare two separate 25 mL round-bottom flasks, each equipped with a magnetic stir bar.
In Flask A, dissolve 171 mg (1.0 mmol) of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone in 5 mL of glacial acetic acid.
In Flask B, dissolve 166 mg (1.0 mmol) of 2-hydroxy-4-methoxyacetophenone in 5 mL of glacial acetic acid.
Place both flasks in an ice bath and stir for 5 minutes to cool to 0-5 °C.
Reagent Addition:
To each flask, add 178 mg (1.0 mmol) of N-Bromosuccinimide (NBS) in one portion. Causality: NBS is chosen as a mild source of electrophilic bromine, which allows for a more controlled reaction, preventing over-bromination, especially with the highly activated Paeonol.
Reaction Monitoring:
Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) every 15 minutes. Use a 7:3 mixture of Hexane:Ethyl Acetate as the eluent.
Self-Validation: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot validates reaction progress. A significant difference in the rate of consumption of the starting materials between Flask A and Flask B is expected.
Workup and Isolation:
Once the reaction in Flask B is complete (as determined by TLC, likely within 1-2 hours), quench both reactions by pouring the contents into 20 mL of cold water. Rationale: Quenching both reactions at the same time (when the more reactive one is finished) provides a clear snapshot of the reactivity difference.
Extract the aqueous mixture with dichloromethane (2 x 20 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid, followed by a brine wash (1 x 15 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Analysis:
Analyze the crude products from both reactions by ¹H NMR spectroscopy.
Expected Outcome for Flask A: A low conversion to the 3-bromo-5-chloro-2-hydroxy-4-methoxyacetophenone product. The NMR spectrum will show a significant amount of unreacted starting material.
Expected Outcome for Flask B: A high conversion to the 5-bromo-2-hydroxy-4-methoxyacetophenone product. The NMR spectrum will show characteristic shifts in the aromatic region, confirming the regioselectivity of the substitution.
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for comparative bromination.
Conclusion
The presence of a chlorine atom at the C5 position of 2-hydroxy-4-methoxyacetophenone profoundly impacts its chemical reactivity. The primary influence is the strong electron-withdrawing inductive effect of chlorine, which deactivates the aromatic ring towards electrophilic substitution, making 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone significantly less reactive than its non-halogenated parent, 2-hydroxy-4-methoxyacetophenone . This deactivation also alters the regiochemical outcome of such reactions. Furthermore, the chloro-substituent increases the acidity of the phenolic hydroxyl group. These predictable, electronically-driven differences are crucial for synthetic planning, enabling chemists to select the appropriate substrate and reaction conditions to achieve a desired chemical transformation efficiently and selectively.
References
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ResearchGate. (n.d.). A green route for the acylation of resorcinol with acetic acid. Available at: [Link]
Taylor & Francis Online. (2023). A direct alkylation of resorcinols. Synthetic Communications. Available at: [Link]
Google Patents. (n.d.). CN103709024A - Method for preparing 4,6-diacetylresorcinol by acetylating resorcinol.
SIELC Technologies. (2018). 2'-Hydroxy-4'-methoxyacetophenone. Available at: [Link]
Chegg.com. (2021). Solved Provide a mechanism for the reaction of 4-methoxyacetophenone. Available at: [Link]
ResearchGate. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Available at: [Link]
NIST WebBook. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. Available at: [Link]
University of Wisconsin-Madison. (2015). CHEM 344 Fall 2015 Final Exam. Available at: [Link]
FT-IR Spectral Comparison of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone and its Structural Isomers
Introduction & Theoretical Framework In pharmaceutical development and organic synthesis, halogenated hydroxyacetophenones serve as critical precursors for bioactive chalcones and flavonoids. Differentiating structural i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Theoretical Framework
In pharmaceutical development and organic synthesis, halogenated hydroxyacetophenones serve as critical precursors for bioactive chalcones and flavonoids. Differentiating structural isomers of these compounds using Fourier-Transform Infrared (FT-IR) spectroscopy requires a deep understanding of how functional group positioning alters molecular dipole moments and hydrogen bonding networks.
This guide provides an objective, data-driven comparison of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (Target) against two of its structural isomers (Formula: C₉H₉ClO₃). By analyzing the causality behind vibrational frequency shifts—specifically the interplay between intramolecular hydrogen bonding and halogen inductive/field effects—researchers can definitively elucidate these structures.
Structural Isomers Selected for Comparison
To demonstrate the diagnostic power of FT-IR, we compare the target molecule against isomers featuring positional variations of the chlorine atom:
Isomer A (Target): 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone. The chlorine is on the aromatic ring, meta to the hydroxyl group.
Isomer B: 1-(3-Chloro-2-hydroxy-4-methoxyphenyl)ethanone. The chlorine is on the aromatic ring, directly ortho to the hydroxyl group.
Isomer C: 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone. The chlorine is located on the aliphatic acetyl chain (an
α
-chloroacetophenone derivative).
Diagnostic Workflow
Fig 1: FT-IR decision tree for identifying C9H9ClO3 isomers based on vibrational frequencies.
Mechanistic Causality in FT-IR Spectral Shifts
Do not merely memorize peak tables; understanding the causality behind the shifts ensures accurate spectral interpretation [1].
1. The Ortho-Hydroxy Effect (Intramolecular H-Bonding):
In Isomers A and B, the hydroxyl group at position 2 forms a highly stable 6-membered pseudo-ring with the carbonyl oxygen. This interaction delocalizes the
π
-electrons of the C=O bond, increasing its single-bond character. Consequently, the
ν
(C=O) stretch shifts from a standard aryl ketone frequency (~1680 cm⁻¹) down to ~1630–1645 cm⁻¹ . Simultaneously, the
ν
(O-H) stretch broadens and shifts to ~3100–3200 cm⁻¹ [2].
2. The Alpha-Halogen Field Effect:
Isomer C features an aliphatic chlorine atom adjacent to the carbonyl group. In its most stable rotational conformation, the C-Cl dipole aligns nearly parallel to the C=O dipole. The resulting electrostatic repulsion restricts the C=O bond from lengthening during vibration (effectively stiffening the bond). This phenomenon, known as the field effect, forces the
ν
(C=O) stretch higher to ~1685–1695 cm⁻¹ , easily distinguishing it from the ring-chlorinated isomers [3].
3. Steric and Inductive Modulation (Isomer A vs. B):
Distinguishing Isomer A from Isomer B relies on the exact position of the aromatic chlorine. In Isomer B, the highly electronegative chlorine is at position 3, directly adjacent to the -OH group. Its electron-withdrawing inductive effect (-I) increases the acidity of the hydroxyl proton, thereby strengthening the intramolecular hydrogen bond to the carbonyl. This causes a slightly lower
ν
(C=O) frequency in Isomer B compared to Isomer A. Furthermore, the aromatic C-Cl stretching mode shifts depending on ring substitution, typically appearing around ~820 cm⁻¹ for Isomer A and ~780 cm⁻¹ for Isomer B [4].
Comparative FT-IR Spectral Data
The following table summarizes the diagnostic vibrational frequencies used to differentiate the three isomers.
Vibrational Mode
Isomer A (Target)
Isomer B (3-Chloro)
Isomer C (
α
-Chloro)
Causality / Structural Note
ν
(O-H) Stretch
~3150 cm⁻¹ (Broad)
~3120 cm⁻¹ (Broad)
~3350 cm⁻¹ (Sharp/Broad)
Isomer B has a stronger H-bond due to Cl inductive effect. Isomer C lacks the optimal geometry for a strong pseudo-ring.
ν
(C=O) Stretch
~1635 cm⁻¹
~1628 cm⁻¹
~1690 cm⁻¹
α
-halogen field effect in Isomer C raises frequency; H-bonding in A & B lowers it.
ν
(C-O) Methoxy
~1250 cm⁻¹
~1255 cm⁻¹
~1250 cm⁻¹
Asymmetric C-O-C stretch remains relatively stable across all isomers [5].
ν
(C-Cl) Stretch
~820 cm⁻¹
~780 cm⁻¹
~740 cm⁻¹
Aliphatic C-Cl (Isomer C) appears at lower wavenumbers than aromatic C-Cl (A & B).
Aromatic C=C
~1590, 1480 cm⁻¹
~1585, 1475 cm⁻¹
~1600, 1500 cm⁻¹
Ring substitution patterns alter the skeletal breathing modes.
To ensure absolute trustworthiness in structural elucidation, the FT-IR protocol must be self-validating. Standard KBr pellets readily absorb atmospheric moisture, which creates a massive, broad artifact peak at ~3400 cm⁻¹ that can easily mask the critical diagnostic
ν
(O-H) region of these isomers.
Step 1: Sample Preparation (ATR-FTIR)
Utilize an Attenuated Total Reflectance (ATR) FT-IR spectrometer equipped with a diamond crystal. This eliminates the need for hygroscopic KBr.
Clean the crystal with spectroscopy-grade isopropanol and allow it to dry completely.
Validation Check: Run a background scan. Ensure the baseline is flat, particularly in the 3000–3600 cm⁻¹ region, confirming the absence of residual moisture or cross-contamination.
Step 2: Spectral Acquisition
Place 2–5 mg of the pure solid isomer onto the ATR crystal.
Apply consistent pressure using the ATR anvil to ensure intimate optical contact.
Acquire the spectrum using 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.
Step 3: The CCl₄ Serial Dilution Test (The Self-Validating Step)
To definitively prove that the low
ν
(C=O) and
ν
(O-H) frequencies in Isomers A and B are due to intramolecular (internal) hydrogen bonding rather than intermolecular (molecule-to-molecule) stacking:
Dissolve a small amount of the sample in anhydrous carbon tetrachloride (CCl₄), a non-polar, non-hydrogen-bonding solvent.
Record the FT-IR spectrum of the solution using a liquid transmission cell.
Perform a 10-fold serial dilution and record the spectrum again.
Interpretation: If the hydrogen bonding is intermolecular, the dilution will break the molecule-to-molecule bonds, causing the
ν
(O-H) peak to shift drastically back to the "free" hydroxyl region (~3600 cm⁻¹). Because Isomers A and B utilize intramolecular hydrogen bonds, their
ν
(O-H) and
ν
(C=O) peaks will remain completely stationary regardless of dilution concentration [1].
References
Pajak, J., et al. "Matrix-isolation FT-IR and theoretical investigation of the competitive intramolecular hydrogen bonding in 5-methyl-3-nitro-2-hydroxyacetophenone." Journal of Molecular Structure, United Arab Emirates University.
BenchChem. "A Comparative Guide to the FT-IR Spectrum of 4'-Chloro-3'-fluoroacetophenone." BenchChem Technical Guides.
Radha Sirija, M., et al. "FT-IR Spectroscopic study of excess thermodynamic and transport properties of liquid mixtures of p-chloroacetophenone with alkoxyalkanols." Physics and Chemistry of Liquids, Taylor & Francis.
National Center for Biotechnology Information. "P-Chloroacetophenone." PubChem Compound Summary for CID 7467.
Srinivasan, M., et al. "Structural and Spectroscopic (FT-IR, FT-RAMAN, NMR, UV-VIS) Investigations on 4-MethoxyAcetophenone Using Quantum Computational Methods." Semantic Scholar.
As a Senior Application Scientist, I understand that true laboratory safety extends far beyond simple compliance—it requires a mechanistic understanding of the chemicals we handle. 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)e...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that true laboratory safety extends far beyond simple compliance—it requires a mechanistic understanding of the chemicals we handle. 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (CAS: 116265-99-7) is a highly specific halogenated phenolic ketone frequently utilized in advanced drug development and synthetic organic chemistry[1].
Because this molecule contains a chlorine atom, a phenolic hydroxyl group, and a ketone moiety, it presents unique operational and disposal challenges. Mishandling its disposal not only risks severe environmental toxicity but also violates strict EPA Resource Conservation and Recovery Act (RCRA) regulations[2].
This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.
Mechanistic Hazard Profiling
To handle a chemical safely, one must understand why it is hazardous. The structural features of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone dictate its risk profile:
The Chloro Group (Halogen): Halogenated organic compounds cannot be disposed of in standard organic waste streams. If incinerated at standard temperatures, the chlorine atom can act as a precursor for highly toxic polychlorinated dibenzodioxins (PCDDs) and furans.
The Phenolic Hydroxyl Group: Phenols are weakly acidic and are known skin and respiratory irritants. They can readily penetrate the skin, causing systemic toxicity without immediate pain.
The Ketone & Methoxy Groups: These functional groups increase the molecule's solubility in a wide range of organic solvents (e.g., DMSO, Dichloromethane), meaning that liquid waste streams containing this compound will be highly mobile and require careful secondary containment.
Table 1: Chemical Properties & Operational Implications
Property / Feature
Value / Description
Operational Implication
CAS Number
116265-99-7
Unique identifier required for EHS tracking and manifesting[1].
Chemical Class
Halogenated Phenolic Ketone
Mandates strict segregation into halogenated waste streams[2].
Halogen Content
Contains Chlorine (Cl)
High-temperature incineration required to prevent dioxin formation.
Physical State
Solid (Powder/Crystalline)
Dust inhalation risk; mandates handling within a certified fume hood[3].
Solubility
Soluble in DMSO, DCM, MeOH
Co-solvents dictate the final liquid waste classification and compatibility.
Operational Handling & Experimental Workflow
Every protocol must be a self-validating system. By designing experiments where safety checks are built into the workflow, we eliminate the possibility of unaccounted fugitive waste.
Step-by-Step Handling Protocol:
Gravimetric Tracking: Weigh the dispensing vial before and after transferring the compound.
Causality: This ensures 100% mass accountability. If 50mg is dispensed, exactly 50mg must be accounted for in the final reaction and subsequent waste stream, preventing fugitive benchtop contamination.
Ventilation Control: Perform all solid transfers within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood complying with OSHA 29 CFR 1910.1450 standards[3][4].
Causality: The phenolic moiety presents a respiratory irritation risk; negative pressure prevents aerosol escape into the general laboratory environment.
Solvent Selection & Dissolution: Dissolve the compound in a compatible halogenated solvent (e.g., Dichloromethane) or a highly polar aprotic solvent (e.g., DMSO).
Causality: Matching the polarity of the methoxy and ketone groups ensures complete dissolution without the need for excessive, potentially hazardous heating.
Secondary Containment: Place the reaction vessel in a secondary PTFE containment tray.
Causality: Acts as a self-validating safety net; if the primary vessel fails or boils over, the spill is physically contained, preventing cross-contamination with incompatible benchtop chemicals.
Waste Segregation & Disposal Logic
The most critical aspect of handling 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is its end-of-life management. Mixing this compound with non-halogenated waste is a severe compliance violation that exponentially increases disposal costs and environmental risk[2].
Decision tree for the segregation and disposal of halogenated organic waste streams.
Step-by-Step Disposal Protocol:
Reaction Quenching: Ensure the experimental reaction is fully quenched and has returned to ambient room temperature before transferring it to a waste container.
Causality: Transferring active or hot reactions into a sealed waste carboy can lead to rapid pressure buildup, resulting in a catastrophic container rupture.
Strict Segregation: Pour the liquid waste exclusively into a chemically compatible carboy (typically HDPE) explicitly labeled "Halogenated Organic Waste."
Causality: Halogenated waste requires specialized high-temperature incineration (>1000°C) to safely break the carbon-chlorine bonds without forming dioxins.
Real-Time Manifesting: Update the hazardous waste tag immediately with the exact mass/volume of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone added.
Causality: Environmental Health and Safety (EHS) departments rely on accurate, real-time chemical inventories to determine the correct EPA waste codes and transport manifests[2].
Compliant Storage: Store the sealed waste container in a designated Flammable/Corrosive storage cabinet with built-in secondary containment, strictly isolated from strong oxidizers (e.g., Nitric acid, Peroxides).
Causality: Phenolic compounds are electron-rich and can react violently if inadvertently mixed with strong oxidizing agents.
Spill Response Plan
In the event of an accidental release, rapid and logical action is required to mitigate exposure.
Step-by-step spill response protocol for halogenated phenolic compounds.
Step-by-Step Spill Protocol:
Isolate the Area: Immediately halt all nearby experiments and isolate the spill zone. If the spill occurs outside a fume hood, ensure laboratory personnel step back to avoid inhaling aerosolized particulates or solvent vapors.
Deploy Inert Absorbents: For liquid spills (the compound dissolved in solvent), cover the spill with an inert absorbent material such as diatomaceous earth or dry sand.
Causality: Never use standard paper towels for phenolic or highly reactive solvent spills. Cellulose is reactive and fails to suppress volatile organic vapors effectively.
Mechanical Collection: Using non-sparking tools (e.g., a polypropylene scoop), collect the saturated absorbent material and place it into a solid waste container with a secure lid.
Decontamination: Wipe down the affected surface with a mild detergent and water, followed by an alcohol wipe (Isopropanol) to ensure all organic residues are lifted. Dispose of these wipes in the solid halogenated waste stream.
References
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations Compendium." EPA Hazardous Waste Generators. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "A Guide to Hazardous Materials and Laboratory Safety." OSHA Education Center. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "OSHA Lab Safety Equipment: Requirements & Compliance Guide." Lab Equipment Direct. Available at:[Link]